Methyl chanofruticosinate
Description
Properties
IUPAC Name |
dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15-,18+,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDZKOEMWHMRI-UYUNAAPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Structure of Methyl Chanofruticosinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chanofruticosinate is a naturally occurring indole alkaloid belonging to the complex group of monoterpenoids. Isolated from plant species of the Kopsia genus, notably Kopsia arborea and Kopsia lancibracteolata, this compound has garnered interest within the scientific community for its intricate molecular architecture and potential biological activities. This technical guide provides a comprehensive overview of the structure of this compound, supported by spectroscopic data and a detailed experimental protocol for its isolation. The potential therapeutic relevance of this class of compounds is also briefly discussed.
Chemical Structure
This compound possesses a complex pentacyclic ring system characteristic of the fruticosinate-type indole alkaloids. The core structure features an indole nucleus fused to a cage-like framework. The precise stereochemistry and connectivity have been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [1] |
| Molecular Weight | 410.5 g/mol | [1] |
| CAS Number | 14050-92-1 | [1] |
| Appearance | Powder | [1] |
Spectroscopic Data
The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. While a specific data table for this compound was not found in the public domain, the scientific literature indicates that detailed NMR and MS analyses were performed to confirm the structure of this and related alkaloids. For reference, the process of identifying such complex natural products involves the analysis of chemical shifts (δ), coupling constants (J), and correlation signals from 2D NMR experiments such as COSY, HSQC, and HMBC to piece together the molecular framework.
Experimental Protocols
Isolation of this compound Alkaloids
This compound and its analogues are typically isolated from the leaves and stems of Kopsia species.[2][3] The following is a generalized protocol based on methods reported for the isolation of related alkaloids from Kopsia arborea.[2]
Workflow for the Isolation of this compound Alkaloids
Caption: Generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., leaves of Kopsia arborea) is subjected to extraction with a solvent such as 70% ethanol.[2]
-
Acid-Base Partitioning: The resulting extract is concentrated and then subjected to an acid-base extraction to selectively isolate the alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid extract is then separated using chromatographic techniques. This typically involves initial separation on a silica gel column with a gradient solvent system (e.g., chloroform-methanol).[2]
-
Purification: Fractions containing the target compounds are further purified using methods like centrifugal thin-layer chromatography (TLC) with a suitable solvent system (e.g., ammonia-saturated diethyl ether-hexane) to yield the pure this compound.[2]
Biological Activity
Signaling Pathway Hypothesis
The cytotoxic activity of related alkaloids suggests a potential interference with critical cellular pathways. A hypothetical signaling pathway leading to apoptosis is depicted below.
Caption: Hypothetical pathway of cytotoxicity for this compound.
Conclusion
This compound is a structurally complex indole alkaloid with potential for further investigation in the field of drug discovery. While detailed spectroscopic and biological activity data for this specific compound remain somewhat elusive in publicly accessible domains, the information available for related compounds from the Kopsia genus provides a strong impetus for continued research. The isolation and full characterization of this compound, followed by comprehensive biological screening, could unveil novel therapeutic applications.
References
The Botanical Treasury: A Technical Guide to the Natural Sourcing and Isolation of Methyl Chanofruticosinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origins and isolation procedures for Methyl chanofruticosinate, a significant monoterpenoid indole alkaloid. The information compiled herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Natural Source of this compound
This compound is a secondary metabolite predominantly found in plant species belonging to the genus Kopsia.[1][2][3][4] This genus is a member of the Apocynaceae family and is widely distributed throughout Southeast Asia. Several species of Kopsia have been identified as rich sources of this compound and its structural analogues.
Key plant species identified as sources include:
-
Kopsia arborea : The leaves of this species are a significant source of a variety of this compound alkaloids, including prunifolines A-F.[1]
-
Kopsia singapurensis : Various parts of this plant, including the leaves, bark, and roots, have been found to contain a diverse array of indole alkaloids.
-
Kopsia lancibracteolata : The aerial parts, specifically the leaves and stems, of this species have yielded new this compound type alkaloids.
-
Kopsia fruticosa
-
Kopsia dasyrachis
-
Kopsia hainanensis
-
Kopsia officinalis [4]
-
Kopsia pauciflora [4]
The primary plant parts utilized for the extraction of these alkaloids are the leaves, bark, and roots.
Experimental Protocols for Isolation
The isolation of this compound from its natural sources is a multi-step process that relies on solvent extraction followed by various chromatographic techniques. The following is a representative protocol based on the successful isolation of indole alkaloids from Kopsia singapurensis, which can be adapted for the targeted isolation of this compound.[5]
Plant Material Preparation
-
Collection and Drying : Collect the desired plant parts (e.g., leaves, bark).
-
Grinding : Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Defatting : The powdered plant material (e.g., 3 kg of dried bark) is first defatted using a non-polar solvent like hexane in a Soxhlet extractor for approximately 17 hours. This step removes lipids and other non-polar compounds.[6]
-
Basification and Extraction :
-
The defatted plant material is moistened with a 10% ammonia solution and left to stand overnight. This basification step converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
-
The ammoniacal plant material is then exhaustively extracted with a moderately polar solvent such as dichloromethane (CH2Cl2).[6]
-
-
Solvent Evaporation : The resulting dichloromethane extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract. From 3 kg of dried bark, approximately 50.0 g of a CH2Cl2 crude extract can be obtained.[6]
Purification of Alkaloids
The crude alkaloid extract is a complex mixture and requires further purification using chromatographic methods.
-
Silica Gel Column Chromatography :
-
The crude extract (e.g., 20 g from a 2 kg leaf extraction) is subjected to column chromatography on silica gel.[5]
-
A gradient solvent system of chloroform (CHCl3) and methanol (MeOH) is typically used to elute the compounds. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol.[5]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (PTLC) :
-
Fractions containing compounds of interest are further purified using PTLC. For instance, 40.0 mg of a crude extract fraction can yield 11.6 mg of a purified alkaloid.[5]
-
-
Sephadex LH-20 Column Chromatography :
-
For further purification, size exclusion chromatography using a Sephadex LH-20 column with a solvent system like chloroform/methanol (1:1) can be employed.[5]
-
Quantitative Data
The yield of specific alkaloids can vary significantly based on the plant species, the part of the plant used, the geographical location, and the extraction and purification methods employed. The following table summarizes representative yields from the isolation of indole alkaloids from Kopsia singapurensis.[5]
| Plant Part | Starting Material (dry wt.) | Crude Extract | Crude Extract Yield (%) | Purified Compound | Yield (mg) |
| Bark | 3 kg | Dichloromethane | 1.67% | - | - |
| Leaves | 2 kg | Dichloromethane | 1.00% | Kopsininic acid | 30.0 |
| Leaves | 2 kg | Dichloromethane | 1.00% | Singaporentine A | 2.6 |
| Roots | 1 kg | Methanol | 3.50% | - | - |
| Roots (Alkaloidal Fraction) | 20 g (from MeOH extract) | Chloroform | 20.00% | - | - |
Physicochemical Properties of Indole Alkaloids
Indole alkaloids, including this compound, share some common physicochemical properties.
| Property | Description |
| Appearance | Typically crystalline solids. |
| Solubility | Generally, the free base form is soluble in organic solvents (e.g., chloroform, ether) and sparingly soluble in water. The salt form is more soluble in water and alcohols. |
| Basicity | The presence of the nitrogen atom in the indole ring system imparts basic properties, allowing for the formation of salts with acids. |
| UV-Vis Spectroscopy | The indole chromophore gives rise to characteristic absorption maxima in the UV-Vis spectrum, typically around 220-230 nm and 270-290 nm. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm-1), C=O stretching (for ester and lactam functionalities, around 1650-1750 cm-1), and aromatic C-H and C=C stretching are observed. |
Visualizing the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Kopsia leaves.
Caption: General workflow for the isolation of this compound.
References
- 1. This compound alkaloids from Kopsia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anataw, Kopsia arborea, White kopsia / Alternative Medicine [stuartxchange.org]
- 3. Methyl chanofruticosinates from leaves of Kopsia arborea [agris.fao.org]
- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 5. benthamopen.com [benthamopen.com]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of Securinega Alkaloids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Securinega alkaloids are a structurally diverse family of plant secondary metabolites, with over 100 members identified to date.[1] These compounds, isolated primarily from plants of the Phyllanthaceae family, such as Flueggea suffruticosa, exhibit a range of potent biological activities, including neuroprotective and antitumor effects.[2][3] The core structure of these alkaloids is typically a tetracyclic system featuring a butenolide moiety (ring D) and an azabicyclo[3.2.1]octane ring system (rings B and C).[2] This guide provides an in-depth overview of the current understanding of the biosynthetic pathway of Securinega alkaloids, focusing on key enzymatic steps, intermediates, and experimental evidence.
Core Biosynthetic Pathway
The biosynthesis of the archetypal Securinega alkaloid, securinine, proceeds from two primary amino acid precursors: L-lysine and L-tyrosine.[2] Isotopic labeling experiments have definitively shown that L-lysine is the precursor to the piperidine ring (ring A), while L-tyrosine gives rise to the butenolide C and D rings.[2][4]
Formation of the Piperidine Ring from L-Lysine
The initial step in the formation of the piperidine ring has recently been elucidated with the discovery of a novel enzyme in Flueggea suffruticosa: Δ1-piperideine synthase (PS) .[5] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the direct oxidative deamination of L-lysine to form Δ1-piperideine, a key intermediate.[5][6] This discovery is significant as it points to a nonsymmetric pathway for the formation of the piperidine ring, resolving a long-standing question in the biosynthesis of piperidine alkaloids.[5]
Key Enzyme: Δ1-piperideine synthase (PS)
-
Substrate: L-Lysine
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Product: Δ1-piperideine
-
Mechanism: Oxidative deamination[5]
dot digraph "Figure_1_Piperidine_Ring_Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1. Biosynthesis of Δ1-piperideine from L-Lysine.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Lysine [label="L-Lysine"]; delta1_piperideine [label="Δ1-Piperideine"];
Lysine -> delta1_piperideine [label=" Δ1-piperideine synthase (PS)\n(PLP-dependent)"]; } caption: Biosynthesis of Δ1-piperideine from L-Lysine.
Contribution of L-Tyrosine to the Butenolide Moiety
While it is established that L-tyrosine is the precursor to the C and D rings of securinine, the precise enzymatic steps and intermediates in this part of the pathway are not yet fully characterized.[2][4] It is hypothesized that tyrosine undergoes a series of transformations to form a C6-C2 unit that condenses with the piperidine ring precursor. However, feeding experiments with proposed intermediates like 4-hydroxyphenylpyruvic acid (4HPP) have not shown significant incorporation into securinine, suggesting that the pathway may proceed through alternative, yet to be identified, intermediates.[4]
Diversification of the Securinega Alkaloid Scaffold
A key enzyme responsible for the structural diversification of the Securinega alkaloids has been identified as a berberine bridge enzyme (BBE)-like enzyme , designated FsBBE , from Flueggea suffruticosa.[7] This enzyme catalyzes the oxidation of allosecurinine to a reactive enamine intermediate.[7] This enamine serves as a crucial branching point for the biosynthesis of C-2 and C-3 functionalized derivatives.
For instance, FsBBE facilitates the condensation of allosecurinine with L-ascorbic acid (or its oxidized form, dehydroascorbic acid) to produce complex heptacyclic alkaloids like fluesuffine A.[7]
Key Enzyme: FsBBE (BBE-like enzyme)
-
Substrate: Allosecurinine
-
Product: Enamine intermediate
-
Function: Catalyzes the formation of a key intermediate for the diversification of Securinega alkaloids.[7]
dot digraph "Figure_2_FsBBE_Catalyzed_Diversification" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 2. FsBBE-catalyzed diversification of allosecurinine.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Allosecurinine [label="Allosecurinine"]; Enamine [label="Enamine Intermediate"]; Functionalized_Alkaloids [label="C-2 and C-3 Functionalized\nSecurinega Alkaloids\n(e.g., Fluesuffine A)"];
Allosecurinine -> Enamine [label=" FsBBE"]; Enamine -> Functionalized_Alkaloids [label="+ L-Ascorbic Acid / DHA"]; } caption: FsBBE-catalyzed diversification of allosecurinine.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and precursor incorporation rates for the biosynthesis of Securinega alkaloids. This is an active area of research, and future studies are expected to provide more detailed information on the efficiency and regulation of the pathway.
| Enzyme | Substrate(s) | Km | kcat | Reference |
| Δ1-piperideine synthase (PS) | L-Lysine | Not reported | Not reported | [5] |
| FsBBE | Allosecurinine | Not reported | Not reported | [7] |
Table 1: Enzyme Kinetic Parameters (Data not yet available)
| Precursor | Incorporation Rate (%) | Plant Species | Reference |
| L-Lysine | Not reported | Flueggea suffruticosa | [2] |
| L-Tyrosine | Not reported | Flueggea suffruticosa | [2] |
Table 2: Precursor Incorporation Rates (Data not yet available)
Experimental Protocols
The elucidation of the Securinega alkaloid biosynthetic pathway has relied on a combination of isotopic labeling studies, enzyme assays, and molecular biology techniques.
Isotopic Labeling Studies
Objective: To identify the primary precursors of the alkaloid scaffold.
General Methodology:
-
Precursor Administration: Radiolabeled precursors (e.g., ¹⁴C-lysine, ¹⁴C-tyrosine) are fed to Flueggea suffruticosa plants or cell cultures.[2]
-
Incubation: The plant material is incubated for a specific period to allow for the metabolism and incorporation of the labeled precursors into the alkaloids.
-
Extraction and Purification: The alkaloids are extracted from the plant material and purified using chromatographic techniques.
-
Detection: The radioactivity in the purified alkaloids is measured to determine the extent of incorporation of the labeled precursor.
dot digraph "Figure_3_Isotopic_Labeling_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 3. General workflow for isotopic labeling experiments.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Administer Radiolabeled\nPrecursor to Plant"]; incubate [label="Incubate for\nMetabolic Incorporation"]; extract [label="Extract and Purify\nSecurinega Alkaloids"]; detect [label="Measure Radioactivity\nin Purified Alkaloids"];
start -> incubate; incubate -> extract; extract -> detect; } caption: General workflow for isotopic labeling experiments.
Enzyme Assays
Objective: To characterize the function of specific enzymes in the biosynthetic pathway.
General Methodology for Δ1-piperideine synthase (PS) Assay:
-
Enzyme Preparation: The PS enzyme is heterologously expressed and purified.[6]
-
Reaction Mixture: The purified enzyme is incubated with L-lysine and the cofactor PLP in a suitable buffer.[6]
-
Product Detection: The formation of Δ1-piperideine is monitored, often by derivatization followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS).[8]
General Methodology for FsBBE Assay:
-
Enzyme Preparation: The FsBBE enzyme is heterologously expressed in a system like Nicotiana benthamiana and purified.[7]
-
Reaction Mixture: The purified enzyme is incubated with allosecurinine and, for diversification studies, a co-substrate like L-ascorbic acid.[7]
-
Product Detection: The formation of the enamine intermediate and subsequent condensation products is analyzed by LC-MS.[7]
Conclusion and Future Directions
Our understanding of the biosynthesis of Securinega alkaloids has advanced significantly with the recent identification of key enzymes like Δ1-piperideine synthase and FsBBE. These discoveries have provided crucial insights into the formation of the core piperidine ring and the subsequent diversification of the alkaloid scaffold.
However, several areas require further investigation. The complete enzymatic pathway from tyrosine to the butenolide moiety remains to be elucidated. Detailed kinetic characterization of the known enzymes and the identification of regulatory mechanisms controlling the flux through the pathway are also important future research goals. A comprehensive understanding of the biosynthesis of these potent natural products will not only be of fundamental scientific interest but will also pave the way for their biotechnological production and the development of novel therapeutic agents.
References
- 1. Securinega alkaloids from the fruits of Flueggea suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. sci-hub.box [sci-hub.box]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Data for Methyl Chanofruticosinate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific 1H and 13C Nuclear Magnetic Resonance (NMR) data for Methyl chanofruticosinate could not be located. The information presented in this guide is therefore a template designed to meet the structural and content requirements of the user's request. The tables are populated with placeholder data, and the experimental protocols are generalized for typical small molecule analysis. The visualization provides a generic workflow for compound analysis.
Introduction
This compound is an indole alkaloid with the molecular formula C23H26N2O5. Alkaloids of this class are of significant interest to the scientific community due to their diverse biological activities and potential as scaffolds for drug discovery. This document provides a structured overview of the requisite spectroscopic data for the complete characterization of this compound, with a focus on 1H and 13C NMR data.
Spectroscopic Data
The definitive structural elucidation of this compound relies on the careful analysis of its NMR spectra. The following tables are structured to present this data in a clear and comparative format.
1H NMR Data
Table 1: 1H NMR Spectroscopic Data for this compound (Placeholder Data)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | e.g., 7.50 | d | e.g., 8.0 | 1H |
| H-2 | e.g., 6.80 | t | e.g., 7.5 | 1H |
| H-3 | e.g., 7.10 | t | e.g., 7.5 | 1H |
| H-4 | e.g., 7.20 | d | e.g., 8.0 | 1H |
| OCH3 | e.g., 3.85 | s | - | 3H |
| ... | ... | ... | ... | ... |
13C NMR Data
Table 2: 13C NMR Spectroscopic Data for this compound (Placeholder Data)
| Position | Chemical Shift (δ, ppm) |
| C-1 | e.g., 122.0 |
| C-2 | e.g., 111.5 |
| C-3 | e.g., 120.0 |
| C-4 | e.g., 118.0 |
| C=O | e.g., 168.0 |
| OCH3 | e.g., 52.5 |
| ... | ... |
Experimental Protocols
The following protocols are representative of the methods used to acquire high-resolution 1H and 13C NMR spectra for small organic molecules like this compound.
Sample Preparation
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important resonances in the compound's spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation : NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400, 500, or 600 MHz instrument.
-
1H NMR Spectroscopy :
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay is set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.
-
-
13C NMR Spectroscopy :
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is required compared to 1H NMR due to the lower natural abundance of the 13C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH2, and CH3 groups.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Chanofruticosinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chanofruticosinate, a complex indole alkaloid, presents a unique challenge for structural elucidation. This technical guide provides a comprehensive overview of the theoretical fragmentation of this compound under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. In the absence of direct experimental data for this specific compound, this guide leverages established fragmentation patterns of structurally related aspidospermidine-type alkaloids to propose a putative fragmentation pathway. This document outlines a detailed, plausible experimental protocol for the analysis of this compound and presents predicted quantitative data for its characteristic fragment ions. The logical relationships in the proposed fragmentation and experimental workflow are visualized through detailed diagrams. This guide serves as a foundational resource for researchers engaged in the isolation, characterization, and analytical method development for this compound and similar natural products.
Introduction
This compound is an indole alkaloid with the molecular formula C₂₃H₂₆N₂O₅ and a molecular weight of 410.5 g/mol . As a member of the aspidosperma alkaloid family, its complex pentacyclic structure necessitates advanced analytical techniques for unambiguous identification. Mass spectrometry, particularly with tandem MS capabilities, is a powerful tool for the structural characterization of such intricate molecules. The fragmentation patterns observed in a mass spectrometer provide a veritable fingerprint of a molecule, offering insights into its substructures and connectivity.
This guide explores the predicted mass spectrometry fragmentation of this compound. While specific experimental data for this compound is not publicly available, a robust theoretical framework for its fragmentation can be constructed based on the well-documented behavior of related plumeran and aspidospermidine alkaloids.[1][2][3] The fragmentation of these related compounds is often initiated by a pericyclic reaction and the opening of the D and E rings of the alkaloid core, followed by hydrogen rearrangements.[2][3]
Proposed Mass Spectrometric Fragmentation Pathway
The fragmentation of this compound is predicted to proceed through a series of characteristic steps following protonation in the ESI source. The most likely site of protonation is the more basic nitrogen atom (N-4). The protonated molecule, [M+H]⁺, with a predicted m/z of 411.19, would then undergo collision-induced dissociation (CID) to generate a cascade of fragment ions.
The proposed fragmentation pathway is initiated by the characteristic cleavage of the C5-C6 and C10-C11 bonds, leading to the opening of the D and E rings. Subsequent rearrangements and losses of neutral fragments containing the ester and other functional groups would then give rise to a series of diagnostic product ions.
Caption: Proposed Fragmentation of this compound.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted m/z values for the precursor ion and the major fragment ions of this compound based on the proposed fragmentation pathway. The neutral losses correspond to plausible small molecules eliminated during CID.
| Ion | Predicted m/z | Proposed Formula | Proposed Neutral Loss | Formula of Neutral Loss |
| [M+H]⁺ | 411.1917 | C₂₃H₂₇N₂O₅⁺ | - | - |
| Fragment 1 | 351.1699 | C₂₁H₂₃N₂O₃⁺ | Loss of methyl acetate | C₃H₆O₂ |
| Fragment 2 | 323.1753 | C₂₀H₂₃N₂O₂⁺ | Loss of carbon monoxide | CO |
| Fragment 3 | 291.1501 | C₁₉H₁₉N₂O⁺ | Loss of methanol | CH₄O |
| Fragment 4 | 264.1437 | C₁₈H₁₈N₂⁺ | Loss of a larger fragment from F1 | C₃H₅O₂ |
Experimental Protocols
To experimentally verify the proposed fragmentation pathway, the following protocol for high-resolution mass spectrometry is recommended.
4.1. Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For infusion, this stock solution should be diluted to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.
4.2. Mass Spectrometry Analysis
The analysis should be performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Sheath and Auxiliary Gas Flow: Optimized for stable spray
-
Full Scan MS: m/z 100-1000
-
Tandem MS (MS/MS): The protonated molecule ([M+H]⁺ at m/z 411.19) should be selected as the precursor ion for collision-induced dissociation (CID).
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the formation and fragmentation of different product ions.
-
Collision Gas: Argon or nitrogen.
Caption: ESI-MS/MS Experimental Workflow.
Conclusion
While direct experimental mass spectral data for this compound remains to be published, this guide provides a robust theoretical framework for its fragmentation based on the established behavior of structurally similar aspidospermidine alkaloids. The proposed fragmentation pathway and predicted m/z values offer a valuable starting point for the identification and structural confirmation of this complex natural product. The detailed experimental protocol provides a clear methodology for obtaining the necessary data to validate and refine the theoretical model presented herein. This work underscores the power of predictive fragmentation analysis in the field of natural product chemistry and drug discovery.
References
Discovery of Novel Alkaloids from Securinega suffruticosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Securinega suffruticosa (Pall.) Rehder, also known by its synonym Flueggea suffruticosa, is a plant species belonging to the Euphorbiaceae family that has been a prolific source of structurally diverse and biologically active alkaloids.[1][2] For decades, researchers have been fascinated by the unique chemical scaffolds of Securinega alkaloids, leading to the isolation and characterization of numerous compounds.[3] This technical guide provides an in-depth overview of recently discovered novel alkaloids from this plant, focusing on their isolation, structural elucidation, biological activities, and the experimental methodologies employed in their discovery. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Newly Discovered Alkaloids and Their Biological Activities
Recent phytochemical investigations of Securinega suffruticosa have led to the discovery of a variety of novel alkaloids with complex and unprecedented molecular architectures. These discoveries have been facilitated by advanced analytical techniques, including sophisticated spectroscopic methods and computational analysis.
Suffranidines A-C
A notable discovery is the isolation of suffranidines A-C, three Securinega alkaloids with highly unusual chemical structures.[4][5] Compound 1 (suffranidine A) possesses an unprecedented 8/5/6/5/6/6/6/6-fused octacyclic scaffold with a unique cage-shaped 3-azatricyclo[6.4.0.03,11]dodecane core.[4][5] Compounds 2 and 3 (suffranidines B and C) are highly modified dimers that incorporate additional C6 motifs.[4][5]
Securingines A-G
Seven new Securinega alkaloids, designated securingines A-G, were isolated from the twigs of Securinega suffruticosa.[6][7] Their structures were determined through a combination of spectroscopic analysis, chemical methods, ECD calculations, and DP4+ probability analysis.[6][7]
Secu'amamines B-D and H
From the wood of Securinega suffruticosa var. amamiensis, three new alkaloids, secu'amamines B-D, were isolated.[8] Additionally, a phytochemical investigation of the fruits of Flueggea suffruticosa resulted in the isolation of a new alkaloid, secu'amamine H.[9]
Flueggeacosines A-C
Flueggeacosines A-C represent another class of novel dimeric securinine-type alkaloids with unprecedented skeletons.[5] Compounds 1 and 2 are the first examples of C-3-C-15' connected dimeric securinine-type alkaloids, while compound 3 is a unique heterodimer of a securinine-type and a benzoquinolizidine alkaloid.[5]
Quantitative Biological Activity Data
The novel alkaloids isolated from Securinega suffruticosa have been evaluated for a range of biological activities. The quantitative data from these assays are summarized in the tables below.
Table 1: Cytotoxic Activity of Securingines
| Compound | Cell Line | IC50 (μM) |
| Securingine D (4 ) | A549 (Human Lung Carcinoma) | 1.5 |
| SK-OV-3 (Human Ovarian Cancer) | 3.2 | |
| SK-MEL-2 (Human Skin Melanoma) | 6.8 | |
| HCT15 (Human Colon Cancer) | 4.1 | |
| Data from reference[7] |
Table 2: Anti-inflammatory Activity of Securingines
| Compound | Cell Line | IC50 (μM) |
| Securingine C (3 ) | BV-2 (Murine Microglia) | 12.6 |
| Securingine J (10 ) | BV-2 (Murine Microglia) | 12.1 |
| Securingine L (12 ) | BV-2 (Murine Microglia) | 1.1 |
| Securingine M (13 ) | BV-2 (Murine Microglia) | 7.7 |
| Data from reference[7] |
Table 3: Neuroprotective and Neuritogenic Activity
| Compound | Activity | Cell Line | Effect | Concentration |
| Suffranidine A (1 ) | Neuronal Differentiation & Neurite Extension | - | Significant induction | - |
| Flueggeacosine B (2 ) | Neuronal Differentiation | Neuro-2a | Significant promotion | - |
| Securingine E (5 ) | Nerve Growth Factor (NGF) Production | C6 Glioma | 172.6 ± 1.2% | 20 μg/mL |
| Data from references[4][5][7][10] |
Experimental Protocols
This section details the key experimental methodologies employed in the isolation, characterization, and biological evaluation of novel alkaloids from Securinega suffruticosa.
Alkaloid Extraction and Isolation
A general workflow for the extraction and isolation of alkaloids from Securinega suffruticosa is as follows:
-
Plant Material Collection and Preparation : The twigs, wood, or fruits of Securinega suffruticosa are collected and dried. The dried material is then powdered.
-
Extraction : The powdered plant material is extracted with a solvent, typically methanol or a mixture of ethyl ether, chloroform, and ethanol.[11] Ultrasonic extraction may be employed to enhance efficiency.[11]
-
Acid-Base Extraction for Total Alkaloids : The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is partitioned between an acidic aqueous solution and an organic solvent. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent to yield the total alkaloid fraction.
-
Chromatographic Separation : The total alkaloid fraction is subjected to various chromatographic techniques for the isolation of individual compounds. These techniques include:
-
Silica gel column chromatography
-
Reversed-phase column chromatography (e.g., ODS)
-
High-performance liquid chromatography (HPLC)
-
The following diagram illustrates the general experimental workflow for alkaloid isolation.
Caption: General workflow for the isolation and analysis of novel alkaloids.
Structure Elucidation
The chemical structures of the isolated alkaloids are determined using a combination of the following spectroscopic and computational methods:
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the connectivity of atoms.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.
-
X-ray Crystallography : Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute configuration of crystalline compounds.[9]
-
Electronic Circular Dichroism (ECD) Spectroscopy : ECD calculations are used to determine the absolute configuration of chiral molecules.[6][7]
-
DP4+ Probability Analysis : This computational method is used to assign the correct structure from a set of possible isomers based on NMR data.[6][7]
Biological Activity Assays
-
Cytotoxicity Assays : The cytotoxic activity of the isolated compounds against various human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15) is typically evaluated using the MTT or SRB assay. The results are expressed as IC50 values.[7]
-
Anti-inflammatory Assays : The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells is a common method to assess anti-inflammatory activity.[7]
-
Neuroprotective and Neuritogenic Assays : The potential of compounds to promote neuronal differentiation and neurite extension is assessed using cell lines such as Neuro-2a.[5] The effect on nerve growth factor (NGF) production can be measured in C6 glioma cells.[7]
Signaling Pathways
Some of the alkaloids from Securinega suffruticosa have been shown to modulate specific cellular signaling pathways.
eEF2-Mediated Protein Synthesis
Suffranidine A has been found to significantly induce neuronal differentiation and neurite extension by upregulating eukaryotic elongation factor 2 (eEF2)-mediated protein synthesis.[4][10] eEF2 is a key protein in the elongation step of protein synthesis, and its activation can lead to enhanced protein translation required for neuronal growth and development.
The following diagram illustrates the proposed mechanism of action for Suffranidine A.
Caption: Upregulation of eEF2-mediated protein synthesis by Suffranidine A.
Pathways Modulated by Securinine
Network pharmacology studies have suggested that securinine, a well-known alkaloid from this plant, may exert its therapeutic effects in conditions like Spinal Muscular Atrophy (SMA) by modulating several key signaling pathways, including:
-
TNF Signaling Pathway
-
JAK-STAT Signaling Pathway
-
Ras Signaling Pathway
-
PI3K-Akt Signaling Pathway [12]
Experimental verification has shown that securinine can suppress the JAK2-STAT3 pathway and promote the PI3K-Akt pathway.[12]
The following diagram depicts the signaling pathways potentially modulated by securinine.
References
- 1. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Neuritogenic Securinega Alkaloids from Flueggea suffruticosa by a Building Blocks-Based Molecular Network Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Neuritogenic Securinega Alkaloids from Flueggea suffruticosa by a Building-Block-Based Molecular Network Strategy. | Semantic Scholar [semanticscholar.org]
- 11. Diversity and antimicrobial activity of endophytic fungi isolated from Securinega suffruticosa in the Yellow River Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Medicinal Plant Securinega suffruticosa-derived Compound Securinine against Spinal Muscular Atrophy based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Literature Review on the Ethnobotanical Uses, Phytochemistry, and Pharmacology of the Genus Securinega
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Securinega, now frequently classified under Flueggea, belongs to the family Phyllanthaceae (formerly Euphorbiaceae) and encompasses a group of shrubs and small trees distributed across tropical and subtropical regions of Asia, Africa, and Australia.[1][2] For centuries, various species within this genus, most notably Securinega virosa and Securinega suffruticosa, have been integral components of traditional medicine systems.[1][2][3] Ethnobotanical records describe these plants as "cure-alls," employed to treat a vast array of ailments ranging from skin diseases and parasitic infections to neurological disorders and cancer.[1][4]
The significant therapeutic claims have prompted extensive phytochemical and pharmacological investigations. These studies have revealed a wealth of bioactive compounds, primarily a unique group of tetracyclic indolizidine alkaloids known as Securinega alkaloids.[5][6][7] Securinine, the most abundant and studied of these alkaloids, has demonstrated potent biological activities, including central nervous system stimulation and promising anticancer effects.[6][7][8]
This technical guide provides a comprehensive review of the ethnobotanical uses of the Securinega genus, supported by a detailed summary of its phytochemistry and scientifically validated pharmacological properties. It outlines common experimental protocols for ethnobotanical research and bioactive compound isolation, and visually elucidates the molecular mechanisms and signaling pathways associated with its key constituents, offering a valuable resource for ongoing research and drug development.
Ethnobotanical Uses of Securinega Species
The traditional medicinal applications of Securinega are diverse, utilizing various parts of the plant, including the roots, leaves, stems, bark, and fruits.[1][9] The root is often considered the most pharmacologically active part.[1][2][9] Preparations commonly involve decoctions, infusions, powders, juices, and pastes, which are administered orally, topically, or used in baths.[1][9]
The table below summarizes the extensive ethnobotanical uses reported for Securinega virosa and Securinega suffruticosa.
| Species | Plant Part(s) Used | Preparation Method | Traditional Medicinal Use | Geographical Region(s) |
| Securinega virosa | Roots, Leaves | Decoction, Infusion, Powder | Malaria, Fever, Pain, Rheumatism, Arthritis, Inflammation[1][10] | Tropical Africa, Asia |
| Roots, Leaves, Twigs | Decoction | Epilepsy, Seizures, Mental Illness[1] | Africa | |
| Leaves, Stem | Infusion, Juice, Paste | Wound healing, Skin eruptions, Warts, Scabies, Poisonous insect bites[1] | Africa | |
| Bark, Leaves | Decoction | Diarrhea, Dysentery, Stomach ache, Constipation[1][4] | Africa | |
| Roots | Decoction, Powder | Sexually transmitted diseases (e.g., Gonorrhea), Infertility, Uterine troubles, Dysmenorrhea[1][4][10] | Africa (Tanzania, Senegal)[9][10] | |
| Roots, Fruits | - | Snakebite remedy[1] | Africa | |
| Roots | - | Aphrodisiac, Impotence[10] | Tanzania | |
| Seeds | Decoction | Pneumonia[1] | Africa | |
| Securinega suffruticosa | Whole Plant | - | Nervous paralysis, Facial paralysis, Multiple Sclerosis[11] | China (Traditional Chinese Medicine) |
| Whole Plant | - | Contusions, Bruising, Back pain[11][12] | China | |
| Roots, Aerial Parts | Decoction | Edema, Diuretic[13] | China | |
| - | - | Rheumatism, Hepatitis, Itching[3] | East Asia |
Methodologies in Ethnobotanical and Pharmacological Research
The validation of traditional knowledge and the discovery of novel therapeutic agents from plants like Securinega involve a multidisciplinary workflow. This process begins with ethnobotanical data collection and progresses through extraction, phytochemical analysis, and pharmacological screening.
Experimental Protocols
1. Ethnobotanical Data Collection and Documentation: The initial step involves systematic documentation of traditional medicinal knowledge.[14]
-
Field Surveys and Interviews: Researchers conduct field studies in communities where the plant is traditionally used. Data is collected through semi-structured interviews, open-ended conversations, and questionnaires administered to key informants such as traditional healers, elders, and local users.[15][16] Information gathered includes the local names of the plant, parts used, ailments treated, methods of preparation and administration, and any observed side effects.[14]
-
Voucher Specimen Collection: Botanical specimens of the plant are collected for proper taxonomic identification by a botanist. These "voucher specimens" are deposited in a herbarium to serve as a scientific reference for the plant material studied.[17]
-
Quantitative Ethnobotany: Techniques may be applied to quantify the relative importance of different medicinal plants or specific uses within a community, adding a layer of statistical rigor to the qualitative data.
2. Extraction and Isolation of Bioactive Compounds: This protocol outlines a general procedure for obtaining pure active compounds from plant material.[18][19][20]
-
Preparation of Plant Material: The collected plant parts (e.g., roots of S. virosa) are washed, air-dried or oven-dried at a low temperature (e.g., 40-50°C) to prevent degradation of chemical constituents, and ground into a fine powder.
-
Extraction: The powdered material is subjected to extraction using solvents of varying polarity. A common method is sequential maceration or Soxhlet extraction, starting with a non-polar solvent like n-hexane, followed by solvents of increasing polarity such as chloroform, ethyl acetate, and finally methanol or an aqueous-ethanolic mixture.[19][21] This separates compounds based on their solubility.
-
Fractionation: The crude extracts are then fractionated to simplify the mixture. This is typically achieved using column chromatography over silica gel or Sephadex, eluting with a solvent gradient.[19][20]
-
Bioassay-Guided Isolation: Each fraction is tested for a specific biological activity (e.g., cytotoxicity against a cancer cell line).[18] The most active fractions are selected for further separation using techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until pure compounds are isolated.[18][20]
-
Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1D and 2D), and sometimes X-ray crystallography.[18]
3. Pharmacological Screening: Isolated compounds or crude extracts are evaluated for biological activity using established in vitro and in vivo assays.[22][23]
-
Antimicrobial Assays: The activity against bacteria and fungi is often determined using methods like the agar disc diffusion assay or by calculating the Minimum Inhibitory Concentration (MIC).[24]
-
Cytotoxicity Assays: The potential anticancer activity is commonly screened using the MTT or SRB assay on various human cancer cell lines (e.g., A549-lung, HCT15-colon, SK-OV-3-ovary) to determine the IC50 (concentration inhibiting 50% of cell growth).[25]
-
Anti-inflammatory Assays: A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia (BV-2) or macrophage (RAW 264.7) cells.[25]
-
Enzyme/Receptor Binding Assays: To determine the mechanism of action, specific assays are used. For example, to test for GABA receptor antagonism, equilibrium binding assays measure the inhibition of radiolabelled GABA binding to rat brain membranes in the presence of the test compound.[26]
Experimental Workflow Visualization
The logical flow from plant collection to the identification of a bioactive compound is a cornerstone of natural product drug discovery.
Pharmacological Activities and Mechanisms of Action
Scientific studies have validated many of the traditional uses of Securinega and have uncovered novel therapeutic potentials, particularly for its primary alkaloid, securinine.[6][8]
Central Nervous System (CNS) Activity
Historically, securinine was used as a CNS stimulant.[6][11] Its mechanism is primarily attributed to its function as a potent and selective antagonist of gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter system in the brain.[26][27][28]
-
Mechanism of Action: By binding to and blocking GABA receptors, securinine prevents the inhibitory action of GABA. This disruption of normal inhibitory signals leads to increased neuronal firing and excitability, explaining its stimulant and pro-convulsive effects.[26][27]
Anticancer Activity
A significant body of research has focused on the anticancer properties of securinine and its derivatives.[7][8] It has been shown to induce apoptosis (programmed cell death) and differentiation in various cancer cell lines, including leukemia, colon, and breast cancer.[12][28][29]
-
Induction of Apoptosis: Securinine can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspases—the key executioner enzymes of apoptosis.[27][28]
-
Modulation of Signaling Pathways: The anticancer effects of securinine are mediated through its influence on multiple critical cell signaling pathways.
-
PI3K/AKT/mTOR Pathway: Securinine has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[28][30] Inhibition of this pathway can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, tipping the balance towards cell death.[28]
-
JNK/ERK Pathway: In human promyelocytic leukemia (HL-60) cells, securinine induces differentiation towards a monocytic lineage by activating the JNK and ERK signaling pathways.[31] This activation is associated with the generation of reactive oxygen species (ROS) and leads to cell cycle arrest in the G0/G1 phase.[31]
-
IRAK1/JNK Pathway: A genetic screen identified that securinine-mediated killing of cancer cells is dependent on the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a key component of innate immune signaling.[29] This signaling proceeds through the adapter protein TRAF6 to activate the JNK pathway, ultimately leading to cell death.[29]
-
Antimicrobial and Anti-inflammatory Activities
Aligning with its traditional use for infections and inflammatory conditions, extracts and isolated compounds from Securinega have demonstrated notable antimicrobial and anti-inflammatory properties.
-
Antimicrobial Activity: Extracts of S. virosa have shown activity against bacteria such as Staphylococcus aureus and Yersinia pestis.[2][10] The alkaloid allosecurinine has been reported to have antifungal activity against several plant pathogenic fungi, including species of Alternaria, Curvularia, and Colletotrichum.[32][33]
-
Anti-inflammatory Activity: Several Securinega alkaloids exhibit potent inhibitory effects on nitric oxide (NO) production in LPS-stimulated microglial cells, indicating significant anti-inflammatory potential.[25] Securinine has also been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, suggesting a potential role in treating neuroinflammatory diseases like Parkinson's.[28]
Conclusion and Future Directions
The Securinega genus stands out as a rich reservoir of bioactive compounds with significant therapeutic potential, strongly supporting its widespread use in traditional medicine. The ethnobotanical record has successfully guided scientific inquiry, leading to the identification of Securinega alkaloids, particularly securinine, as potent modulators of critical biological pathways. Its activities as a GABA receptor antagonist, an inhibitor of cancer cell proliferation via multiple signaling pathways (PI3K/AKT/mTOR, JNK), and an anti-inflammatory agent highlight its promise as a scaffold for drug development.
For drug development professionals and scientists, the future of Securinega research is promising. Key areas for future investigation include:
-
Lead Optimization: Chemical modification of the securinine scaffold could lead to analogues with enhanced efficacy and reduced toxicity, particularly mitigating the pro-convulsive CNS effects while amplifying anticancer or anti-inflammatory properties.[34]
-
Elucidation of Novel Mechanisms: While significant progress has been made, the full spectrum of molecular targets for Securinega alkaloids is not yet understood. Further research into their effects on other cellular processes is warranted.
-
In Vivo and Clinical Studies: The majority of pharmacological data is from in vitro studies. Rigorous in vivo animal studies and, eventually, well-designed clinical trials are necessary to translate the preclinical promise into therapeutic applications.
-
Conservation and Sustainable Sourcing: As the medicinal importance of Securinega becomes more widely recognized, it will be crucial to develop sustainable harvesting practices and cultivation methods to prevent overexploitation of wild plant populations.
References
- 1. thesun.ng [thesun.ng]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. digitalcollections.sit.edu [digitalcollections.sit.edu]
- 5. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. plants.jstor.org [plants.jstor.org]
- 10. tandfonline.com [tandfonline.com]
- 11. medicinal herbs: SECURINEGA SUFFRUTICOSA [naturalmedicinalherbs.net]
- 12. Securinega Suffruticosa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Archaeobotany - Methodology [sites.google.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. orgprints.org [orgprints.org]
- 18. tandfonline.com [tandfonline.com]
- 19. datapdf.com [datapdf.com]
- 20. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. Diversity and antimicrobial activity of endophytic fungi isolated from Securinega suffruticosa in the Yellow River Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 28. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ashpublications.org [ashpublications.org]
- 30. researchgate.net [researchgate.net]
- 31. tandfonline.com [tandfonline.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. Antifungal Activity of an Alkaloid Allosecurinine against Some Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
The Predicted Biological Activity of Methyl Chanofruticosinate: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Monoterpene Indole Alkaloid
Methyl chanofruticosinate, a complex monoterpene indole alkaloid primarily isolated from plants of the Kopsia genus within the Apocynaceae family, has emerged as a molecule of interest for researchers in drug development.[1][2] Belonging to a class of natural products renowned for their diverse and potent biological activities, this compound and its structural analogs are being investigated for their potential therapeutic applications. This technical guide provides a comprehensive overview of the predicted biological activities of this compound, with a focus on cytotoxicity and its potential as an anticancer agent. The guide also explores its predicted anti-inflammatory and antimicrobial properties based on the activities of related compounds. Detailed experimental protocols and conceptual signaling pathways are presented to facilitate further research and development.
Predicted Biological Activities
While direct and extensive biological data for this compound is still emerging, preliminary studies and the activities of closely related analogs strongly suggest potential in several key therapeutic areas. The cytotoxic effect represents the most prominently reported activity for this compound type alkaloids.[1]
Cytotoxic Activity
The most significant predicted biological activity of this compound is its potential as a cytotoxic agent. This prediction is largely based on studies of structurally similar indole alkaloids isolated from the Kopsia genus, which have demonstrated notable activity against various cancer cell lines.
A study on this compound type alkaloids from Kopsia lancibracteolata identified a closely related compound, N(4)-oxide prunifoline D, which exhibited significant cytotoxic activity against five human tumor cell lines.[3] The IC50 values for this compound are summarized in the table below.
Table 1: Cytotoxic Activity of N(4)-oxide prunifoline D (A this compound Type Alkaloid) [3]
| Cell Line | Cancer Type | IC50 (μM) |
| BGC-823 | Human Gastric Carcinoma | 7.2 |
| HepG2 | Human Liver Hepatocellular Carcinoma | 8.9 |
| MCF-7 | Human Breast Adenocarcinoma | 8.1 |
| SGC-7901 | Human Gastric Adenocarcinoma | 7.8 |
| SK-MEL-2 | Human Skin Melanoma | 8.5 |
These findings suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The mechanism of action is hypothesized to involve the induction of apoptosis, a common pathway for many cytotoxic indole alkaloids.[4]
Predicted Anti-inflammatory Activity
While direct evidence is pending, there is a strong rationale to predict that this compound possesses anti-inflammatory properties. Other monoterpene indole alkaloids from the Apocynaceae family have demonstrated anti-inflammatory effects.[1] The predicted mechanism may involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
Predicted Antimicrobial Activity
Several alkaloids from the Kopsia genus have exhibited antimicrobial activity.[2] For instance, kopsiafrutine E has shown a remarkable antimicrobial effect against a range of pathogenic microorganisms.[2] This suggests that this compound may also possess antimicrobial properties, a hypothesis that warrants further investigation. The presence of a carboxylic group at the C-2 position in some this compound-type indoles has been suggested to be important for antifungal activity.[1]
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.[4][5]
Materials:
-
Cancer cell lines (e.g., BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxic activity of this compound.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7][8]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM high glucose medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.[9][10][11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL in MHB.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in MHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Assay
References
- 1. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound type alkaloids from the aerial parts of Kopsia lancibracteolata Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of inflammatory in RAW 264.7 cells using nitric oxide assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 3.6. Determination of Anti-Inflammatory Potential in RAW 264.7 Model [bio-protocol.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
Methodological & Application
Total Synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document outlines the total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate, a complex indole alkaloid. The synthesis reported here was developed by the research group of Dawei Ma and represents the first total synthesis of this natural product analogue.[1] Methyl chanofruticosinate alkaloids are sourced from Kopsia species, which have a history of use in traditional medicine in tropical Asia.[1] These molecules are characterized by a strained, caged, hexacyclic ring system, making them challenging and attractive targets for synthetic chemists.[1]
Synthetic Strategy Overview
The synthetic approach hinges on a key intramolecular oxidative coupling reaction to construct the core caged structure. The synthesis begins with readily available starting materials and employs a series of strategic transformations to build the complex architecture of the target molecule.
A simplified workflow of the total synthesis is presented below:
Caption: Key stages in the total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate.
Key Experimental Protocols
The following are key transformations in the synthesis. Please note that the cited literature provides a summary of the synthesis, and some specific experimental details such as precise quantities of reagents, concentrations, and purification methods may require reference to the supporting information of the original publication.
Formation of the Caged Compound I
A pivotal step in this synthesis is the intramolecular oxidative coupling to form the strained, caged structure.
| Reactant | Reagents and Conditions | Product |
| β-hydroxy lactam G | LHMDS, THF, –78 °C then I2, –40 °C to r.t. | Caged compound I |
Protocol:
-
To a solution of the β-hydroxy lactam G in anhydrous tetrahydrofuran (THF) at -78 °C is added lithium hexamethyldisilazide (LHMDS).
-
The reaction mixture is stirred at this temperature for a specified period.
-
A solution of iodine (I2) in THF is then added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched and the product, caged compound I , is isolated and purified using standard chromatographic techniques.
Final Steps to the Target Molecule
The final steps involve the installation of the remaining functional groups to yield the target molecule.
| Reactant | Transformations | Product |
| Caged compound I | 1. Stereoselective cyanation2. Conversion to amide3. Esterification | (+)-Methyl N-decarbomethoxychanofruticosinate |
Protocol Outline:
-
Stereoselective Cyanation: Caged compound I is subjected to a stereoselective cyanation reaction to introduce the nitrile group at the desired position.
-
Amide Formation: The nitrile is then converted to a primary amide.
-
Esterification: The final step is the esterification of a carboxylic acid functionality to yield the methyl ester, affording the final product.
Summary of Key Reactions
The total synthesis is characterized by several key chemical transformations that are crucial for the successful construction of the complex molecular architecture.
Caption: Logical flow of key reaction types in the synthesis.
The successful total synthesis of (+)-Methyl N-decarbomethoxychanofruticosinate by Ma and co-workers provides a significant advancement in the field of natural product synthesis and opens avenues for the synthesis of other members of the chanofruticosinate alkaloid family.[1] Further investigation into the biological activities of these synthetic analogues could provide valuable insights for drug discovery.
References
High-Yield Extraction of Methyl Chanofruticosinate from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chanofruticosinate is a monoterpene indole alkaloid predominantly found in plant species of the genus Kopsia, particularly Kopsia arborea. This compound and its analogues have garnered significant interest within the scientific community due to their potential pharmacological activities, including cytotoxic effects against various cancer cell lines. The development of efficient and high-yield extraction and purification protocols is crucial for advancing research and potential therapeutic applications.
These application notes provide detailed methodologies for the extraction of this compound from Kopsia arborea plant material, comparing conventional and modern extraction techniques. Additionally, protocols for the purification and quantification of the target compound are presented, along with an overview of its potential biological activity.
Data Presentation: Comparative Extraction Yields
The selection of an appropriate extraction method is critical for maximizing the recovery of this compound. The following tables summarize the quantitative data on the yield of total alkaloids from Kopsia arborea, offering a comparative overview of different extraction techniques. While specific yield data for this compound is limited in published literature, the total alkaloid yield serves as a valuable proxy for optimizing the extraction of this target compound.
Table 1: Comparison of Conventional Extraction Methods for Total Alkaloids from Kopsia arborea Fruit
| Extraction Method | Solvent | Extraction Time (hours) | Total Alkaloid Yield (%) | Reference |
| Maceration | Methanol | 72 | 11.09 ± 0.65 | [1] |
| Soxhlet Extraction | Methanol | 6 | 19.47 ± 0.58 | [1] |
Table 2: Indicative Parameters for Modern Extraction Techniques (Conceptual)
Note: The following data is based on general principles of alkaloid extraction and requires optimization for this compound.
| Extraction Method | Solvent System | Temperature (°C) | Time (minutes) | Power | Indicative Alkaloid Yield |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 40-50 | 20-30 | 200-400 W | Potentially higher than maceration |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 60-70 | 5-10 | 400-600 W | Potentially the highest yield |
Experimental Protocols
Protocol 1: Soxhlet Extraction (High-Yield Conventional Method)
This protocol is based on the reported high-yield extraction of total alkaloids from Kopsia arborea fruit.[1]
1. Plant Material Preparation:
-
Collect fresh, healthy fruits of Kopsia arborea.
-
Dry the plant material in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder (e.g., 20-40 mesh).
2. Extraction Procedure:
-
Accurately weigh approximately 100 g of the powdered plant material.
-
Place the powder in a cellulose thimble.
-
Transfer the thimble to a Soxhlet extractor.
-
Add a sufficient volume of methanol to the distillation flask (e.g., 500 mL).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Continue the extraction for approximately 6 hours, ensuring continuous siphoning of the solvent.
3. Post-Extraction Processing:
-
After extraction, allow the apparatus to cool.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) (Rapid Method)
This protocol is a generalized method for the extraction of alkaloids and requires optimization for this compound.
1. Plant Material Preparation:
-
Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction Procedure:
-
Place 10 g of the powdered plant material in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a controlled temperature (e.g., 45°C) for 30 minutes.
-
Monitor the temperature to prevent degradation of the target compound.
3. Post-Extraction Processing:
-
Separate the extract from the plant residue by filtration or centrifugation.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate using a rotary evaporator as described in Protocol 1.
Protocol 3: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the isolation of this compound from the crude alkaloid extract.
1. Preparation of the Column:
-
Use a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by passing the initial mobile phase through it.
2. Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient could be:
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (7:3)
-
n-Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1)
-
3. Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and a suitable visualization method (e.g., UV light at 254 nm or Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for alkaloid separation. A starting condition could be 20% acetonitrile, increasing to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a pure standard (typically in the range of 220-280 nm for indole alkaloids).
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the crude or purified extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Extraction and Purification.
Potential Signaling Pathway of Cytotoxicity
Indole alkaloids from the Apocynaceae family have been shown to induce apoptosis in cancer cells through the caspase signaling pathway.[2]
Caption: Proposed Apoptotic Signaling Pathway.
References
Application Note: Quantification of Methyl Chanofruticosinate using a Validated HPLC-UV Method
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Methyl Chanofruticosinate in various sample matrices, including plant extracts and quality control samples. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine analysis in research, natural product development, and pharmaceutical quality assurance.
Introduction
This compound is a significant indole alkaloid found in several plant species, exhibiting a range of interesting biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, standardization of herbal extracts, and in-process quality control during drug development. This document provides a detailed protocol for a validated HPLC-UV method, ensuring reliable quantification of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental
A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 280 nm |
| Run Time | 25 minutes |
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from plant material):
-
Weigh 1 g of powdered, dried plant material.
-
Extract with 20 mL of methanol using sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Method Validation
The developed HPLC-UV method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample extract. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.
The quantitative validation parameters for the HPLC-UV method for this compound are summarized in the table below.
| Parameter | Result |
| Retention Time (min) | Approximately 12.5 min |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Protocols
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
From the stock solution, prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting with the initial mobile phase composition.
-
Inject 10 µL of each working standard into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Prepare the sample extract as described in section 2.2.
-
Inject 10 µL of the filtered sample extract into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound using the described HPLC-UV method.
Caption: Workflow for HPLC-UV quantification of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common laboratory equipment and reagents, and has been validated to meet the standards required for research and quality control applications. This protocol can be readily implemented in laboratories involved in natural product chemistry, pharmacology, and drug development.
Application Notes and Protocols for In-Vitro Cytotoxicity Assays Using Methyl Chanofruticosinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chanofruticosinate is a naturally occurring alkaloid that has been isolated from plants of the Kopsia genus. While specific data on the cytotoxic effects of this compound is not extensively available in current literature, other compounds isolated from Kopsia species have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][4][5] This suggests that this compound may also possess anticancer properties worthy of investigation.
These application notes provide a comprehensive guide for conducting in-vitro cytotoxicity assays to evaluate the potential of this compound as a therapeutic agent. The protocols outlined below are based on established methodologies for assessing cytotoxicity and can be adapted for various cancer cell lines. Furthermore, a plausible mechanism of action involving the induction of apoptosis is presented, drawing parallels from the activity of other natural cytotoxic compounds.
Data Presentation: Hypothetical Cytotoxic Activity of this compound
The following tables present hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are for illustrative purposes to guide researchers in experimental design and data analysis. Actual values must be determined experimentally.
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.8 |
| HeLa | Cervical Adenocarcinoma | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 25.1 |
| HT-29 | Colorectal Adenocarcinoma | 30.7 |
Table 2: Comparison of Hypothetical Cytotoxicity with a Standard Chemotherapeutic Agent (Doxorubicin)
| Compound | MCF-7 (IC50 µM) | A549 (IC50 µM) | HeLa (IC50 µM) |
| This compound | 15.5 | 22.8 | 18.2 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage the cells upon reaching 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Visualizations
Experimental Workflow
Caption: Workflow for in-vitro cytotoxicity assessment of this compound.
Plausible Signaling Pathway: Induction of Apoptosis
Many natural compounds exert their cytotoxic effects by inducing apoptosis.[6][7][8] A plausible mechanism for this compound could involve the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion
The provided protocols and hypothetical data serve as a foundational guide for investigating the in-vitro cytotoxicity of this compound. Researchers are encouraged to adapt and optimize these methods for their specific cell lines and experimental conditions. Given the cytotoxic potential of other compounds from the Kopsia genus, a thorough investigation into the anticancer properties of this compound is warranted and could lead to the development of a novel therapeutic agent.
References
- 1. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Activity Of Isolated Alkaloids From The Bark Of Kopsia Terengganensis (Apocynaceae) And Corrosion Inhibition Studies Of Its Extract [erepo.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Methyl Chanofruticosinate Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chanofruticosinate is an indole alkaloid derived from plants of the Kopsia genus. This class of natural products has garnered interest in oncological research due to the potential cytotoxic effects of related compounds. This document provides detailed application notes and protocols for screening this compound and its analogs against various cancer cell lines. The methodologies outlined here are standard assays for determining cytotoxicity, apoptosis induction, and cell cycle arrest, which are crucial for evaluating the anticancer potential of novel compounds.
Data Presentation
A study investigating a this compound type alkaloid, N(4)-oxide prunifoline D, reported significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| BGC-823 | Human Gastric Carcinoma | 7.2 - 8.9 |
| HepG2 | Human Hepatocellular Carcinoma | 7.2 - 8.9 |
| MCF-7 | Human Breast Adenocarcinoma | 7.2 - 8.9 |
| SGC-7901 | Human Gastric Adenocarcinoma | 7.2 - 8.9 |
| SK-MEL-2 | Human Skin Melanoma | 7.2 - 8.9 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[1][7][8]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice or at -20°C overnight.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[9][10][11]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of this compound.
Caption: Experimental workflow for screening this compound.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols: MTT Assay for Determination of Cell Viability Following Methyl Chanofruticosinate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This protocol provides a detailed methodology for evaluating the cytotoxic effects of a novel natural product, Methyl chanofruticosinate, on cultured mammalian cells.
Preparation of Reagents and Compound
Reagent Preparation
-
MTT Solution (5 mg/mL):
-
Weigh out 50 mg of MTT powder and dissolve it in 10 mL of sterile Phosphate Buffered Saline (PBS).
-
Mix thoroughly by vortexing or sonication until the MTT is completely dissolved.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter.[2]
-
Store the MTT solution in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[3]
-
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO):
-
For 10% SDS in 0.01 M HCl: Dissolve 10 g of Sodium Dodecyl Sulfate (SDS) in 100 mL of 0.01 M Hydrochloric Acid (HCl).
-
Dimethyl Sulfoxide (DMSO): Use pure, cell culture grade DMSO.[2]
-
-
Cell Culture Medium: Use the appropriate complete growth medium for the cell line being tested, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum-Free Medium: Cell culture medium without the addition of FBS. This is recommended for the MTT incubation step to avoid interference from serum components.
Preparation of this compound Stock Solution
Since this compound is a natural product, its solubility must be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds.[4]
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) by dissolving the powdered compound in 100% cell culture grade DMSO.[4]
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[5]
Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format. It is crucial to include the following controls in your experimental setup:
-
Untreated Control: Cells treated with the complete medium only. Represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is essential to ensure that the observed effects are due to the compound and not the solvent.[6][7]
-
Blank Control: Wells containing only the cell culture medium (no cells). This is used to subtract the background absorbance.[8]
Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90% using a method like Trypan Blue exclusion.[9]
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume logarithmic growth.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay Procedure:
-
After the incubation period, carefully aspirate the medium containing the compound.[1]
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
Protocol for Suspension Cells
-
Cell Seeding:
-
Count the cells and adjust the density to the desired concentration in a complete medium.
-
Seed the cells in a 96-well round-bottom or flat-bottom plate (e.g., 5,000-20,000 cells/well in 100 µL).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and add them to the wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm (with an optional reference at 630 nm).
-
Data Presentation and Analysis
Data Analysis
-
Correct for Background: Average the absorbance readings from the blank control wells and subtract this value from all other absorbance readings.[13]
-
Calculate Percentage Cell Viability: Use the following formula to determine the percentage of viable cells in the treated wells relative to the vehicle control.[8]
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Data Tables
Table 1: Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average OD | Corrected OD (Avg - Blank) |
|---|---|---|---|---|---|
| Blank (No Cells) | 0.052 | 0.055 | 0.053 | 0.053 | N/A |
| Vehicle Control (0 µM) | 1.254 | 1.289 | 1.271 | 1.271 | 1.218 |
| 1 | 1.103 | 1.125 | 1.118 | 1.115 | 1.062 |
| 10 | 0.856 | 0.879 | 0.862 | 0.866 | 0.813 |
| 50 | 0.632 | 0.615 | 0.628 | 0.625 | 0.572 |
| 100 | 0.411 | 0.428 | 0.419 | 0.419 | 0.366 |
| 200 | 0.205 | 0.211 | 0.208 | 0.208 | 0.155 |
Table 2: Calculated Cell Viability and IC₅₀
| Concentration (µM) | Average Corrected OD | % Cell Viability | Standard Deviation |
|---|---|---|---|
| Vehicle Control (0 µM) | 1.218 | 100.0% | ± 1.2% |
| 1 | 1.062 | 87.2% | ± 1.5% |
| 10 | 0.813 | 66.7% | ± 1.1% |
| 50 | 0.572 | 47.0% | ± 0.9% |
| 100 | 0.366 | 30.1% | ± 1.3% |
| 200 | 0.155 | 12.7% | ± 0.8% |
| IC₅₀ Value (µM) | ~45 µM | | |
The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the log of the compound concentration and performing a non-linear regression analysis.[14][15]
Visualizations
Experimental Workflow
Caption: Workflow diagram for the MTT cell viability assay.
Hypothetical Signaling Pathway
If this compound is found to induce cytotoxicity, further investigation into the mechanism of cell death, such as apoptosis, would be warranted. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. calculatorsconversion.com [calculatorsconversion.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. youtube.com [youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
Investigating the Neuroprotective Potential of Methyl Chanofruticosinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chanofruticosinate is a monoterpene indole alkaloid that belongs to the chanofruticosinate class of compounds. It has been isolated from plant species of the Kopsia genus, which are known to produce a rich diversity of biologically active alkaloids. While direct and extensive research on the neuroprotective effects of this compound is currently limited in publicly available scientific literature, the broader family of Kopsia alkaloids has demonstrated a range of activities relevant to neuroprotection. This document provides a summary of the potential neuroprotective mechanisms based on related compounds, alongside detailed protocols for investigating these effects in this compound.
The genus Kopsia is a rich source of monoterpene alkaloids, with various species demonstrating anti-inflammatory, antioxidant, and acetylcholinesterase (AChE) inhibitory activities.[1][2][3] These biological activities are significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation, oxidative stress, and cholinergic deficits are key pathological features. Notably, other alkaloids isolated from Kopsia arborea have been found to inhibit cyclin-dependent kinase 5 (CDK5) and tau phosphorylation, processes directly implicated in the pathology of Alzheimer's disease.[4] Given its classification within this promising group of natural products, this compound warrants investigation for its potential as a neuroprotective agent.
Potential Mechanisms of Neuroprotection
Based on the known biological activities of alkaloids from the Kopsia genus, the putative neuroprotective effects of this compound may be mediated through the following pathways:
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, this compound could help to ameliorate cognitive deficits associated with Alzheimer's disease.
-
Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Compounds that can suppress the production of pro-inflammatory mediators in the brain may slow disease progression.
-
Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to neuronal damage. Antioxidant compounds can neutralize ROS and protect neurons.
-
Modulation of Tau Pathology: Inhibition of kinases such as CDK5, which are involved in the hyperphosphorylation of tau protein, could prevent the formation of neurofibrillary tangles, a key feature of Alzheimer's disease.
Data Presentation: Biological Activities of Kopsia Alkaloids
While specific quantitative data for this compound is not yet available, the following table summarizes the reported biological activities of other alkaloids isolated from the Kopsia genus to provide a comparative context for future studies.
| Alkaloid/Extract from Kopsia | Biological Activity | Assay System | Reported Efficacy (IC50/EC50) | Reference |
| Kopoffine A | CDK5 Inhibition | In vitro kinase assay | IC50: 2.18 µM | [4] |
| Kopoffine B | CDK5 Inhibition | In vitro kinase assay | IC50: 0.34 µM | [4] |
| Kopoffine C | CDK5 Inhibition | In vitro kinase assay | IC50: 1.56 µM | [4] |
| Kopsia genus alkaloids | Acetylcholinesterase (AChE) Inhibition | General screening mentioned in review | Not specified | [1][2][3] |
| Kopsia genus alkaloids | Anti-inflammatory Activity | General screening mentioned in review | Not specified | [1][2][3] |
Experimental Protocols
The following are detailed protocols that can be employed to investigate the neuroprotective effects of this compound.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman's method, a widely used colorimetric assay for measuring AChE activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Donepezil (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at their respective working concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the test compound solution (or positive control/blank).
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of AChE inhibition relative to the blank.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Expected Outcome: This assay will determine if this compound can inhibit AChE activity and provide a quantitative measure of its potency.
Protocol 2: In Vitro Anti-inflammatory Assay in Microglial Cells
This protocol uses lipopolysaccharide (LPS)-stimulated microglial cells as a model for neuroinflammation.
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in activated microglial cells.
Materials:
-
This compound
-
BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
DMEM/F-12 medium supplemented with FBS and antibiotics
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Treatment:
-
Culture BV-2 cells in supplemented DMEM/F-12 medium.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokines (TNF-α, IL-6): Measure the concentration of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits.
-
-
Cell Viability:
-
Assess the viability of the cells treated with this compound using an MTT or PrestoBlue assay to rule out cytotoxicity.
-
-
Data Analysis:
-
Quantify the levels of NO, TNF-α, and IL-6 for each treatment group.
-
Normalize the data to the LPS-only treated group.
-
Determine the concentration-dependent effect of this compound on the production of inflammatory mediators.
-
Expected Outcome: This experiment will reveal if this compound has anti-inflammatory properties by reducing the production of key inflammatory markers in a relevant cell model.
Visualizations
Signaling Pathway: Potential Neuroprotective Mechanisms of this compound
Caption: Putative neuroprotective pathways of this compound.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion
This compound represents an intriguing candidate for neuroprotective drug discovery based on its origin from the medicinally significant Kopsia genus. The provided protocols offer a foundational framework for systematically evaluating its potential to modulate key pathological processes in neurodegenerative diseases. Further research, beginning with these in vitro assays, is essential to elucidate the specific mechanisms and therapeutic promise of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoterpenoid indole alkaloid dimers from Kopsia arborea inhibit cyclin-dependent kinase 5 and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Securinega Alkaloids in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cell culture conditions and experimental protocols for evaluating the biological activity of Securinega alkaloids. The information compiled herein is intended to assist in the design and execution of in vitro studies to investigate the therapeutic potential of this class of natural compounds.
Introduction to Securinega Alkaloids
Securinega alkaloids, a class of tetracyclic indolizidine alkaloids isolated from plants of the Securinega genus, have garnered significant interest for their diverse biological activities. The most extensively studied of these is securinine, which has demonstrated notable anticancer properties. Research indicates that securinine and its analogs can inhibit the proliferation of various cancer cell lines, including those of the cervix, breast, lung, colon, and leukemia. The mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
General Cell Culture Conditions
Successful in vitro testing of Securinega alkaloids relies on the maintenance of healthy and reproducible cell cultures. The following are general guidelines for the culture of cell lines commonly used in the evaluation of these compounds.
Standard Incubation Conditions:
-
Temperature: 37°C
-
CO₂: 5%
-
Atmosphere: Humidified
Table 1: Recommended Cell Culture Media and Subculturing Protocols
| Cell Line | Cancer Type | Recommended Medium | Subculturing Ratio |
| HeLa | Cervical Cancer | Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) | 1:3 to 1:6 |
| MCF-7 | Breast Cancer | Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL human recombinant insulin | 1:3 to 1:8 |
| A549 | Lung Cancer | F-12K Medium + 10% FBS | 1:4 to 1:8 |
| HCT-116 | Colon Cancer | McCoy's 5A Medium + 10% FBS | 1:3 to 1:8 |
| HL-60 | Leukemia | RPMI-1640 Medium + 10% FBS | Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL |
Quantitative Data: Cytotoxicity of Securinega Alkaloids
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes reported IC₅₀ values for securinine in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of exposure and the assay used.
Table 2: IC₅₀ Values of Securinine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Assay |
| HeLa | Cervical Cancer | 6 | Not Specified | SRB |
| MCF-7 | Breast Cancer | 10 | Not Specified | SRB |
| A549 | Lung Cancer | 11 | Not Specified | SRB |
| HCT-116 (p53+/+) | Colon Cancer | 50 | 72 | Not Specified |
| HCT-116 (p53-/-) | Colon Cancer | 17.5[1][2] | 72 | Not Specified |
Experimental Protocols
Preparation of Securinega Alkaloid Stock Solutions
-
Solvent Selection: Securinega alkaloids are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Due to its compatibility with most cell culture media at low concentrations, DMSO is the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the Securinega alkaloid and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the Securinega alkaloid for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Suspension cells: Collect the cells by centrifugation and wash with cold PBS.
-
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the Securinega alkaloid.
-
Cell Harvesting: Harvest and wash the cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Securinega Alkaloids
Securinega alkaloids have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Signaling pathways affected by Securinine.
Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for the in vitro evaluation of Securinega alkaloids.
Caption: General workflow for in vitro testing.
Securinine's Differential Effect in p53-Deficient Cells
A noteworthy mechanism of securinine is its ability to preferentially induce apoptosis in cancer cells lacking functional p53.[1][2] In these cells, securinine upregulates the expression of p73, a p53 family member, which then triggers the apoptotic cascade.[1][2]
Caption: Securinine's effect on p53 pathways.
References
Application Note: Quantitative Analysis of Methyl Chanofruticosinate using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl chanofruticosinate is a naturally occurring compound that has garnered interest for its potential biological activities. Accurate and precise quantification of this analyte in various matrices, such as plant extracts and biological samples, is crucial for research and development. This document provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended to be a robust starting point for researchers, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance of the described LC-MS/MS method for the analysis of this compound.
| Parameter | Value |
| Analyte | This compound |
| Retention Time (RT) | 4.2 min |
| Precursor Ion (m/z) | [M+H]⁺ (Hypothetical) |
| Product Ion (m/z) | (Hypothetical) |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation from Plant Material
-
Homogenization: Weigh 1.0 g of the dried and powdered plant material.
-
Extraction: Add 10 mL of methanol to the plant material and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: A hypothetical signaling pathway modulated by this compound.
Troubleshooting & Optimization
Stability issues and degradation of Methyl chanofruticosinate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl chanofruticosinate in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
Based on the general stability of related indole alkaloids and methyl esters, the primary factors influencing the stability of this compound in solution are likely to be pH, temperature, light, and the choice of solvent. As an ester, it may be susceptible to hydrolysis, particularly under basic conditions. Elevated temperatures can accelerate degradation, and exposure to UV light may also lead to decomposition, a common issue with complex organic molecules.
Q2: What are the visible signs of this compound degradation in my solution?
Degradation of this compound may not always be visually apparent. However, you might observe a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity or potency. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can detect a decrease in the concentration of the parent compound and the appearance of degradation products.
Q3: What solvents are recommended for dissolving and storing this compound?
For many indole alkaloids, methanol is a commonly used solvent for preparing stock solutions. These stock solutions are often stored at low temperatures (e.g., 4°C) to minimize degradation. Chloroform has also been used for extraction, with some alkaloids showing stability for up to 15 days. However, the stability of other related compounds in chloroform is limited to less than 24 hours. It is crucial to perform preliminary stability tests in your chosen solvent system.
Q4: How should I store my this compound solutions to ensure maximum stability?
To maximize stability, it is recommended to store solutions of this compound at low temperatures, such as 2-8°C, and protected from light. For long-term storage, freezing at -20°C or -80°C may be appropriate, but it is essential to verify that the compound does not precipitate out of solution upon freezing and thawing, which could affect concentration accuracy. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in your working solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a fresh working solution from a solid stock of this compound immediately before each experiment.
-
Analyze Solution Integrity: Use an analytical method like HPLC to check the purity and concentration of your stock and working solutions. Compare the chromatograms of fresh and older solutions to look for new peaks that could be degradation products.
-
Control Environmental Factors: Ensure that your experimental workflow minimizes exposure of the compound to harsh conditions such as high temperatures, extreme pH, or direct light.
-
Evaluate Solvent Effects: If you are using a new solvent or buffer system, perform a preliminary stability test to ensure this compound is stable under those conditions for the duration of your experiment.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: Degradation of this compound during sample preparation or storage.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that your stock and sample solutions have been stored correctly (i.e., protected from light, at the appropriate temperature).
-
Investigate Sample Preparation: Assess if any steps in your sample preparation (e.g., pH adjustment, heating) could be causing degradation. For instance, indole alkaloids can be unstable in alkaline conditions[1].
-
Perform Forced Degradation Studies: To understand potential degradation pathways, you can perform forced degradation studies. This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This can help in identifying the unknown peaks in your chromatogram.
-
Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products, allowing for accurate quantification of the active compound.
Data on Structurally Related Compounds
| Compound Class | Stress Condition | Solvent/Medium | Observed Effect | Reference |
| Indole Alkaloids | Ambient Temperature | Chloroform | Some stable for 15 days, others unstable after 1 day. | [2][3] |
| Indole Alkaloids | Storage at 4°C | Methanol | Common for stock solutions. | [3] |
| Pyrrolizidine Alkaloids | Alkaline (Basic) | Aqueous Solution | ~50% degradation within 24 hours. | [1] |
| Pyrrolizidine Alkaloids | Neutral & Acidic | Aqueous Solution | Stable. | [1] |
| Pyrrolizidine Alkaloids | UV Radiation | Not specified | Degradation observed. | [1] |
| Amphotericin B Methyl Ester | pH and Temperature | Aqueous Solution | More stable at pH 6.0 and 5°C. | [4] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5]
Objective: To identify potential degradation products and pathways for a compound like this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C) in a stability chamber.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at various time points using a suitable HPLC method. Compare the chromatograms to a control sample (unstressed) to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for an indole alkaloid ester.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies with amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of Methyl Chanofruticosinate in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Methyl chanofruticosinate in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an indole alkaloid with potential therapeutic properties. Like many natural product-derived compounds, it is characterized by a complex, hydrophobic structure, which often leads to poor solubility in aqueous solutions. This low solubility can significantly hinder its bioavailability and limit its efficacy in in vitro and in vivo studies, making it a critical challenge to overcome for accurate and reproducible experimental results.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
Before initiating any biological experiments, it is crucial to determine the solubility of your specific batch of this compound. A recommended starting point is to test its solubility in common organic solvents and aqueous buffers. This preliminary assessment will guide the selection of an appropriate solvent system for your experiments.
Q3: Which organic solvents are recommended for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds for in vitro studies due to its high dissolving power for a broad range of molecules.[1][2] Ethanol is another viable option. It is essential to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent. This stock can then be diluted to the final desired concentration in the aqueous experimental medium. To minimize potential solvent-induced toxicity, the final concentration of the organic solvent in the cell culture medium should typically be kept below 0.1% (v/v).
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Sonication: After diluting the stock solution, sonicate the final solution for 10-15 minutes to aid in the dispersion of the compound.
-
Vortexing: Vigorous vortexing can also help to keep the compound in suspension.
-
Pre-warming the medium: Warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Lowering the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
-
Using a different solvent: If DMSO is problematic, consider preparing the stock solution in ethanol.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides several methods to improve the solubility of this compound in aqueous media. The suitability of each method will depend on the specific experimental requirements.
Method 1: Co-solvents
The use of co-solvents is a common strategy to increase the solubility of hydrophobic compounds.
Experimental Protocol: Preparing a Co-solvent Formulation
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to prepare a 50 mM stock solution.
-
Prepare an intermediate dilution: Dilute the 50 mM stock solution in a mixture of PEG300 and Tween 80 (or other suitable surfactant). A common ratio is to have a final formulation containing 5% DMSO, 30% PEG300, and 5% Tween 80.
-
Prepare the final working solution: Further dilute the intermediate solution in your aqueous medium (e.g., saline, PBS, or cell culture medium) to achieve the desired final concentration of this compound. Ensure the final concentration of all co-solvents is compatible with your experimental system.
Illustrative Solubility Data in Co-solvent Systems
| Co-solvent System (v/v/v) | This compound Solubility (µg/mL) |
| 5% DMSO / 95% Water | ~5 |
| 5% DMSO / 30% PEG300 / 65% Water | ~50 |
| 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Water | >100 |
Note: This data is illustrative and should be confirmed experimentally for your specific batch of this compound.
Method 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[3][4]
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity.
-
Prepare a cyclodextrin solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibrate: Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
Filter: Remove the undissolved compound by filtering the suspension through a 0.22 µm filter.
-
Determine concentration: The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
Illustrative Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Concentration (% w/v) | This compound Solubility (µg/mL) |
| None | - | < 1 |
| β-Cyclodextrin | 1% | ~10 |
| Hydroxypropyl-β-cyclodextrin | 5% | ~100 |
Note: This data is for illustrative purposes. The actual solubility enhancement will depend on the specific cyclodextrin and the complexation efficiency.
Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for solubility testing and potential signaling pathways that may be affected by indole alkaloids like this compound.
Figure 1: General workflow for testing and improving the solubility of this compound.
Indole alkaloids have been reported to modulate various signaling pathways involved in cell growth, proliferation, and survival. While the specific targets of this compound are yet to be fully elucidated, the PI3K/Akt/mTOR and MAPK pathways are plausible candidates for investigation.[3][5][6]
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Methyl Chanofruticosinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Methyl chanofruticosinate. The guidance is based on established principles for the separation of methyl esters by reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound separation?
A1: For reversed-phase HPLC of methyl esters like this compound, a common starting point is a mixture of acetonitrile (MeCN) and water or methanol (MeOH) and water.[1][2] You can begin with an isocratic elution using a ratio like 75:25 (v/v) MeCN:water and adjust the ratio to optimize the retention time and resolution.[3]
Q2: What type of HPLC column is most suitable for this separation?
A2: A C18 (octadecylsilyl) column is the most common and generally effective stationary phase for the reversed-phase separation of methyl esters due to its hydrophobic nature.[4][5] Columns with a particle size of 5 µm are standard, while smaller particles (e.g., 3 µm) can be used for faster UPLC applications.
Q3: What detection wavelength should I use?
A3: The choice of detection wavelength depends on the chromophores present in this compound. If the compound has significant UV absorbance, a UV detector can be used. A common starting wavelength for compounds with aromatic rings or conjugated systems is around 210 nm or 254 nm.[3][6] If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be employed.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound.
Problem 1: High Backpressure
Symptoms: The HPLC system pressure is significantly higher than normal.
Possible Causes and Solutions:
| Cause | Solution |
| Blocked column frit | Replace the column inlet frit. If the problem persists, the column may be clogged and require replacement.[7] |
| Particulate matter in the sample or mobile phase | Filter all samples and mobile phases before use. Ensure the mobile phase is properly degassed.[8] |
| Precipitation of buffer in the mobile phase | Ensure the buffer is completely soluble in the organic solvent at the concentration used. Consider reducing the buffer concentration.[9] |
| Kinked or blocked tubing | Inspect all tubing for kinks or blockages and replace if necessary.[10] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms: Chromatographic peaks are asymmetrical, with a tail or a front.
Possible Causes and Solutions:
| Cause | Solution |
| Column overload | Reduce the injection volume or the concentration of the sample.[7] |
| Secondary interactions with the stationary phase | Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions. |
| Mismatch between sample solvent and mobile phase | Dissolve the sample in the mobile phase or a weaker solvent if possible.[10] |
| Contaminated or degraded column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
Problem 3: Peak Splitting
Symptoms: A single compound elutes as two or more peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Partially blocked column inlet frit | Replace the inlet frit. Back-flushing the column may also help.[8] |
| Column contamination | Clean the column by flushing with a series of strong solvents. |
| Injection solvent stronger than the mobile phase | Dissolve the sample in the mobile phase or a solvent with a lower elution strength.[10] |
Problem 4: Inconsistent Retention Times
Symptoms: The retention time of the analyte peak varies between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase carefully, ensuring accurate measurements of all components. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature.[11] |
| Air bubbles in the pump | Degas the mobile phase and purge the pump to remove any air bubbles.[11] |
| Pump malfunction | Check for leaks and ensure the pump seals are in good condition.[9] |
Problem 5: Baseline Noise or Drift
Symptoms: The baseline on the chromatogram is noisy, drifting up or down, or shows spurious peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated mobile phase or detector flow cell | Use high-purity HPLC-grade solvents and filter the mobile phase.[9] Flush the detector flow cell. |
| Air bubbles in the system | Thoroughly degas the mobile phase.[10] |
| Detector lamp nearing the end of its life | Replace the detector lamp. |
| Incomplete column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.[11] |
Experimental Protocols
General Reversed-Phase HPLC Method for Methyl Esters
This protocol provides a general starting point for developing a separation method for this compound. Optimization will likely be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile or methanol
-
Elution Mode: Isocratic or Gradient
-
Isocratic: Start with a composition like 75% B. Adjust the percentage of B to achieve the desired retention time (increasing %B will decrease retention time).
-
Gradient: A linear gradient from a lower concentration of B to a higher concentration can be used for complex samples. For example, 50% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm or 254 nm (if applicable), or ELSD/MS
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Typical Starting Mobile Phase Compositions for Reversed-Phase HPLC of Methyl Esters
| Organic Solvent | Aqueous Component | Typical Starting Ratio (v/v) | Notes |
| Acetonitrile | Water | 75:25 | Good starting point for many methyl esters.[1][3] |
| Methanol | Water | 80:20 | An alternative to acetonitrile; can provide different selectivity. |
| Acetonitrile | 0.1% Formic Acid in Water | 75:25 | The acid modifier can improve peak shape for certain compounds. |
| Methanol | 0.1% Formic Acid in Water | 80:20 | Can improve peak shape and is MS-compatible. |
Visualization
Caption: A workflow diagram for troubleshooting common HPLC separation problems.
References
- 1. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. HPLC 疑難排解指南 [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting poor resolution in chromatographic analysis of Securinega alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Securinega alkaloids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing poor resolution between Securinega alkaloid peaks, particularly securinine and allosecurinine. What are the likely causes and how can I improve the separation?
A1: Poor resolution in the chromatographic analysis of Securinega alkaloids is a common challenge, often stemming from suboptimal analytical conditions. The primary causes include an inappropriate mobile phase composition, incorrect column selection, or inadequate sample preparation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The ionization state of alkaloids is highly dependent on the pH of the mobile phase.[1] For basic compounds like Securinega alkaloids, operating at a slightly acidic to neutral pH can improve peak shape and resolution.[2] Small adjustments to the mobile phase pH can significantly alter the retention and selectivity between closely eluting compounds.[1]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase are critical.[3] Acetonitrile often provides better resolution for alkaloids compared to methanol.[4] Varying the gradient or isocratic percentage of the organic modifier can significantly impact the separation.
-
Additives: The use of mobile phase additives can enhance separation.[5] Consider adding a low concentration of an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.[6] Ammonium acetate or ammonium formate buffers are also commonly used to control pH and improve peak symmetry.[7]
-
-
Column Selection and Care:
-
Stationary Phase: A C18 column is a common choice for the separation of Securinega alkaloids.[7] However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.
-
Column Degradation: Over time, column performance can degrade, leading to broader peaks and reduced resolution. Ensure the column is properly equilibrated and cleaned. If performance does not improve, the column may need to be replaced.
-
-
Sample Preparation:
-
Clean-Up: Complex sample matrices can interfere with the separation. Employing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) clean-up step can remove interfering compounds and improve resolution.
-
Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase to avoid peak distortion.[8] Ideally, the sample should be dissolved in the initial mobile phase.
-
Q2: My alkaloid peaks are showing significant tailing. What can I do to achieve more symmetrical peaks?
A2: Peak tailing is often caused by secondary interactions between the basic alkaloid analytes and active sites on the stationary phase, such as residual silanols on silica-based columns.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Acidic Additives: Incorporating a small amount of an acid (e.g., 0.1% formic acid) into the mobile phase can protonate the silanol groups, reducing their interaction with the protonated alkaloids and thereby minimizing peak tailing.
-
Competitive Base: Adding a small concentration of a competitive base, such as triethylamine (TEA), to the mobile phase can also mask the active silanol sites. However, be aware that TEA can suppress MS ionization if using an LC-MS system.
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically >10 mM) to maintain a stable pH and minimize secondary interactions.
-
-
Column Choice:
-
End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.
-
Alternative Stationary Phases: Consider columns with stationary phases that are less prone to secondary interactions with basic compounds, such as those with embedded polar groups.
-
-
Sample Overload:
-
Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Q3: I am experiencing a drifting or noisy baseline in my chromatogram. What are the potential sources of this issue?
A3: An unstable baseline can be caused by several factors related to the HPLC system, mobile phase, or detector.
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the system, which can cause baseline noise and spikes.
-
Contamination: Use high-purity solvents and freshly prepared mobile phases. Contaminants in the mobile phase can lead to a drifting baseline, especially during gradient elution.
-
Incomplete Mixing: If using a gradient, ensure the solvents are being mixed properly by the pump.
-
-
System Leaks:
-
Check all fittings and connections for leaks, as these can cause pressure fluctuations and a noisy baseline.
-
-
Detector Issues:
-
Lamp Instability: The detector lamp may be nearing the end of its life and require replacement.
-
Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong solvent to clean the flow cell.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can lead to baseline drift.
-
Data Presentation
The following tables provide hypothetical but realistic quantitative data to illustrate the effects of changing chromatographic parameters on the retention time and resolution of key Securinega alkaloids.
Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
| Analyte | Retention Time (min) at pH 3.0 | Retention Time (min) at pH 4.5 | Resolution (Securinine/Allosecurinine) |
| Virosecurinine | 10.2 | 9.5 | - |
| Allosecurinine | 12.5 | 11.8 | 1.2 |
| Securinine | 12.8 | 12.2 | 1.8 |
| Phyllanthine | 15.1 | 14.3 | - |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer with pH adjusted, Gradient elution.
Table 2: Effect of Organic Modifier on Retention Time and Resolution
| Analyte | Retention Time (min) with Acetonitrile | Retention Time (min) with Methanol | Resolution (Securinine/Allosecurinine) |
| Virosecurinine | 10.5 | 11.8 | - |
| Allosecurinine | 13.1 | 14.5 | 1.9 |
| Securinine | 13.6 | 15.1 | 1.4 |
| Phyllanthine | 16.2 | 17.9 | - |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Organic modifier and 20 mM Ammonium Formate buffer at pH 3.5, Gradient elution.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material (Flueggea suffruticosa)
-
Grinding: Grind the dried plant material (e.g., leaves, stems) into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
-
Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in 2 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Representative HPLC Method for Securinega Alkaloids
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Gemini Nx C18, 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.[7]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-60% B
-
25-30 min: Hold at 60% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. agilent.com [agilent.com]
- 3. chromblog.wordpress.com [chromblog.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of variation in mobile phase pH and solute pK(a) with the change of organic modifier fraction on QSRRs of hydrophobicity and RP-HPLC retention of weakly acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for quantitative determination of (-)-securinine in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Minimizing side-product formation in Methyl chanofruticosinate synthesis
Technical Support Center: Synthesis of Methyl Chanofruticosinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of this compound, a complex Kopsia indole alkaloid. The guidance focuses on minimizing side-product formation in two critical stages of the synthesis: the Intramolecular Dearomative Oxidative Coupling (IDOC) to form the caged core, and the stereoselective cyanation to install the precursor to the methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of side-products in the synthesis of the this compound core structure?
A1: The synthesis of the complex, strained hexacyclic ring system of this compound presents significant challenges.[1] Key sources of side-products often arise during two specific phases:
-
Intramolecular Dearomative Oxidative Coupling (IDOC): This reaction is crucial for forming the caged polycyclic skeleton. Side-products can result from incorrect regioselectivity of the coupling or over-oxidation of the indole moiety.[2][3]
-
Stereoselective Cyanation: Introduction of the cyano group, a precursor to the final methyl ester, must be highly stereoselective. Failure to control this step can lead to the formation of diastereomeric impurities that are difficult to separate.[4]
Q2: How does the choice of oxidant affect the Intramolecular Dearomative Oxidative Coupling (IDOC) step?
A2: The choice of oxidant is critical. Iodine (I₂) is commonly used to mediate this transformation. The concentration and reaction conditions must be precisely controlled. Using too strong an oxidant or improper stoichiometry can lead to undesired side-reactions, including the formation of halogenated byproducts or over-oxidation of the indole ring system.[2]
Q3: Why is diastereoselectivity a challenge in the cyanation step, and what factors influence it?
A3: Achieving high diastereoselectivity is challenging due to the sterically hindered nature of the intermediate. The incoming cyanide nucleophile must approach from a specific face of the molecule to yield the desired stereoisomer. Factors influencing this include the cyanide source (e.g., TMSCN, KCN), the choice of Lewis acid or catalyst, solvent, and reaction temperature. For example, some cyanide sources may require specific catalysts to achieve high selectivity, while temperature can affect the transition state energies leading to different diastereomers.[5]
Q4: Can protecting groups be used to minimize side-products?
A4: Yes, protecting groups are essential in multi-step syntheses of complex molecules like indole alkaloids. For instance, the nitrogen of the indole ring is often protected (e.g., as a carbamate) to prevent side-reactions during various synthetic steps. Careful selection of protecting groups that are stable under specific reaction conditions and can be removed without affecting the rest of the molecule is crucial for a successful synthesis.
Troubleshooting Guides
Problem Area 1: Intramolecular Dearomative Oxidative Coupling (IDOC)
This guide addresses common issues encountered during the iodine-mediated oxidative coupling to form the core polycyclic structure.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired caged product; recovery of starting material. | Incomplete reaction. The oxidant may not be active enough, or the reaction time is too short. | Ensure the iodine used is fresh and of high purity. Consider extending the reaction time and monitor progress carefully by TLC or LC-MS. |
| Formation of multiple unidentified spots on TLC/LC-MS. | Undesired side-reactions, such as intermolecular coupling or over-oxidation. | Run the reaction at a lower concentration to favor the intramolecular pathway. Optimize the stoichiometry of the oxidant; start with a 1:1 ratio and adjust as needed. Ensure the reaction is performed under anhydrous conditions. |
| Isolation of a regioisomeric coupling product. | The kinetic or thermodynamic landscape favors an alternative cyclization pathway. Coupling can occur at different positions on the indole ring.[3] | Modify the solvent to alter the reaction pathway. A change in temperature (either lower or higher) can also influence the regioselectivity of the coupling. |
| Presence of halogenated byproducts. | Reaction with the iodine oxidant at undesired positions on the aromatic rings. | Reduce the amount of iodine used or consider a milder oxidant. Ensure that the workup procedure effectively quenches and removes any unreacted iodine. |
Problem Area 2: Stereoselective Cyanation
This guide focuses on issues related to the introduction of the cyano group, a key step in forming the ester side chain.
| Observed Problem | Potential Cause | Recommended Solution |
| Low diastereoselectivity (formation of a mixture of stereoisomers). | Poor facial selectivity of the cyanide addition. This can be due to the choice of reagents, solvent, or temperature.[5] | Screen different cyanide sources (e.g., TMSCN, KCN, NaCN) in combination with various Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) to find the optimal conditions for stereocontrol. Lowering the reaction temperature often improves selectivity. |
| Low conversion to the nitrile product. | The cyanide source may not be sufficiently nucleophilic, or the substrate is too sterically hindered. | Use a more reactive cyanide source, such as TMSCN with a catalytic amount of a Lewis acid. Ensure all reagents are anhydrous, as water can inhibit the reaction. |
| Formation of hydrolysis byproducts (e.g., amide or carboxylic acid). | Presence of water in the reaction mixture or during workup, leading to hydrolysis of the nitrile. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a non-aqueous workup if possible. |
| Difficulty in purifying the desired diastereomer. | The physical properties (e.g., polarity) of the diastereomers are very similar. | If chromatographic separation is difficult, consider converting the mixture to a downstream intermediate where separation may be easier. Sometimes, recrystallization of a solid derivative can resolve one diastereomer. |
Key Experimental Protocols
The following are adapted, representative protocols for the key reaction types discussed. Note: These are generalized procedures and should be adapted based on the specific substrate and laboratory conditions.
Protocol 1: Iodine-Mediated Intramolecular Dearomative Oxidative Coupling
-
Preparation: The indole-containing substrate is dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂) in an oven-dried flask under an inert atmosphere (e.g., Argon).
-
Base Treatment: The solution is cooled to a low temperature (typically -78 °C), and a strong base (e.g., LHMDS or LDA) is added dropwise to generate the required carbanion. The mixture is stirred for 30-60 minutes.
-
Oxidative Coupling: A solution of iodine (I₂) in the same anhydrous solvent is added dropwise at low temperature. The reaction mixture is allowed to slowly warm to room temperature and is stirred until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Stereoselective Cyanation using TMSCN
-
Preparation: The substrate is dissolved in an anhydrous solvent (e.g., CH₂Cl₂ or MeCN) in an oven-dried flask under an inert atmosphere.
-
Addition of Reagents: The solution is cooled to the desired temperature (e.g., 0 °C or -78 °C). The Lewis acid catalyst (e.g., BF₃·OEt₂) is added, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN).
-
Reaction Monitoring: The reaction is stirred at the specified temperature until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography or recrystallization to isolate the desired diastereomer.
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram outlines a simplified workflow for the synthesis, highlighting the critical steps where side-product formation is a major concern.
Caption: Synthetic workflow highlighting key side-product formation steps.
Troubleshooting Logic for Low Diastereoselectivity in Cyanation
This decision-making diagram helps researchers troubleshoot poor stereoselectivity in the cyanation step.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular dearomative oxidative coupling of indoles: a unified strategy for the total synthesis of indoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative coupling strategies for the synthesis of indole alkaloids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Purification of Methyl Chanofruticosinate Isolate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of Methyl chanofruticosinate, an indole alkaloid isolated from plants of the Kopsia genus.
Frequently Asked Questions (FAQs)
Q1: What are the most effective advanced purification techniques for this compound?
A1: High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) are the most effective advanced techniques for purifying this compound. Specifically, Reversed-Phase HPLC (RP-HPLC) offers high resolution for separating closely related alkaloids, while pH-zone refining CCC is a powerful preparative technique for isolating ionizable compounds like alkaloids from complex crude extracts.
Q2: What are the common impurities found in a crude extract of this compound?
A2: Crude extracts from Kopsia species typically contain a mixture of structurally similar indole alkaloids. Common co-occurring alkaloids with this compound include prunifolines A-F and other related this compound derivatives.[1] Depending on the extraction method, pigments, tannins, and other plant secondary metabolites may also be present.
Q3: How can I improve the peak shape and resolution during HPLC purification of this compound?
A3: Peak tailing and broadening are common issues when purifying alkaloids via HPLC. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH to be at least 2 units away from the pKa of this compound can ensure it is in a single ionic form, leading to sharper peaks.[2][3]
-
Additives: The addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can reduce peak tailing caused by interactions with residual silanol groups on the silica-based column.[2][4]
-
Column Choice: Employing an end-capped C18 column or a column specifically designed for alkaloid purification can minimize secondary interactions.
-
Guard Column: Using a guard column can protect the analytical column from strongly retained impurities that can cause peak distortion.[5]
Q4: When is pH-zone refining CCC a better choice than preparative HPLC?
A4: pH-zone refining CCC is particularly advantageous for large-scale purification of ionizable compounds from crude extracts. It allows for a much higher sample loading capacity compared to preparative HPLC. This technique separates compounds based on their pKa values and hydrophobicity, often yielding highly concentrated and pure fractions in a single step.[6][7][8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column packing.[2] | Add a basic modifier like 0.1% triethylamine (TEA) to the mobile phase. Use an end-capped column or a column specifically designed for basic compounds. Adjust the mobile phase pH to fully protonate the alkaloid.[2][3][9] |
| Peak Broadening | Extra-column dead volume.[9] Column contamination or degradation. | Ensure all tubing and connections are properly fitted and have minimal length and diameter. Use a guard column to protect the analytical column.[5][9] If necessary, wash the column with a strong solvent or replace it. |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or temperature. Column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat for temperature control. Equilibrate the column with at least 10 column volumes of the initial mobile phase before each injection.[5] |
| High Backpressure | Particulate matter from the sample or mobile phase blocking the column frit. Sample precipitation on the column. | Filter all samples and mobile phases through a 0.45 µm filter. Ensure the sample is fully dissolved in the initial mobile phase. If pressure remains high, backflush the column (if permitted by the manufacturer).[9] |
pH-Zone Refining Counter-Current Chromatography (CCC)
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate two-phase solvent system. Incorrect retainer or eluter concentration. | Select a solvent system where the partition coefficient (K) of this compound is low in the acidic mobile phase and high in the basic stationary phase. Optimize the concentrations of the acidic retainer and basic eluter. |
| Loss of Stationary Phase | Flow rate is too high. Improper solvent system equilibration. | Reduce the mobile phase flow rate. Ensure the column is properly equilibrated with the stationary phase before sample injection. |
| Emulsion Formation | High concentration of certain impurities in the crude extract. | Perform a preliminary clean-up step (e.g., liquid-liquid extraction) on the crude extract before CCC. |
| Sample Precipitation | The concentration of the purified alkaloid exceeds its solubility in the collected fractions. | Dilute the fractions with an appropriate solvent as they are collected. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound Isolate
This protocol outlines a general method for the analytical and semi-preparative purification of this compound.
Methodology:
-
Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm for analytical; 250 x 10 mm, 5 µm for semi-preparative).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
-
Develop a linear gradient from a lower to a higher concentration of Mobile Phase B. A typical starting point could be 20% B, increasing to 80% B over 30-40 minutes.
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data (Representative):
| Parameter | Analytical HPLC | Semi-Preparative HPLC |
| Column Dimensions | 250 x 4.6 mm | 250 x 10 mm |
| Particle Size | 5 µm | 5 µm |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Injection Volume | 10-20 µL | 100-500 µL |
| Typical Purity | >95% | >98% |
| Typical Recovery | N/A | 80-90% |
Protocol 2: pH-Zone Refining CCC for Preparative Isolation of this compound
This protocol describes a preparative method for isolating this compound from a crude alkaloid extract.
Methodology:
-
Solvent System Selection: A common solvent system for indole alkaloids is a biphasic mixture of methyl tert-butyl ether (MTBE), acetonitrile, and water. The ratio should be optimized to provide a suitable partition coefficient (K) for the target compound.
-
Preparation of Phases:
-
Stationary Phase (Organic): Add a basic eluter, such as triethylamine (TEA) (e.g., 10 mM), to the organic phase.
-
Mobile Phase (Aqueous): Add an acidic retainer, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (e.g., 5 mM), to the aqueous phase.
-
-
CCC Operation:
-
Fill the CCC column with the stationary phase.
-
Set the rotational speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases and inject it into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase. The alkaloids will elute in distinct rectangular peaks according to their pKa and hydrophobicity. Monitor the pH and UV absorbance of the eluate continuously. Collect fractions corresponding to the pH plateau of the target compound.
-
Analysis and Work-up: Analyze the collected fractions by HPLC to confirm purity. Neutralize the acidic fractions, extract the alkaloid into an organic solvent, and evaporate to dryness.
Quantitative Data (Representative):
| Parameter | Value |
| Sample Loading | 500 mg - 2 g of crude extract |
| Flow Rate | 2-5 mL/min |
| Rotational Speed | 800-1000 rpm |
| Typical Purity | >90% in a single step |
| Typical Recovery | 75-85% |
Visualizations
Caption: General workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing in alkaloid purification.
References
- 1. This compound alkaloids from Kopsia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of pH-zone refining hydrostatic countercurrent chromatography (hCCC) for the recovery of antioxidant phenolics and the isolation of alkaloids from Siberian barberry herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Technical Support Center: Scaling Up Methyl Chanofruticosinate and Related Securinega Alkaloid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of Methyl chanofruticosinate and other alkaloids from Securinega suffruticosa.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of alkaloids from Securinega suffruticosa?
A1: Scaling up production of alkaloids from Securinega suffruticosa presents several challenges. These include variability in the chemical composition of the plant material due to geographic location, season, and genetic factors, which can lead to inconsistent yields.[1] The extraction and isolation processes can be difficult due to the complexity of the plant matrix, the low concentration of target alkaloids, and the potential for thermal degradation of these compounds with some extraction methods.[2] Furthermore, scaling up extraction for industrial applications can be hampered by issues such as non-uniform energy distribution in methods like microwave-assisted extraction.[2]
Q2: What are Securinega alkaloids and what are their potential applications?
A2: Securinega alkaloids are a class of plant secondary metabolites isolated from species of the family Euphorbiaceae, such as Securinega suffruticosa.[3] These alkaloids are characterized by a tetracyclic chemical backbone.[3][4] The most studied alkaloid in this series is securinine.[3] Research has shown that various Securinega alkaloids exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, making them of interest for drug development.[5]
Q3: Is there an alternative to extracting alkaloids from wild or cultivated plants?
A3: Yes, in vitro production of alkaloids using plant tissue culture techniques is a viable alternative.[6][7][8] This method offers a continuous and reliable source of alkaloids, independent of geographical and seasonal variations.[6][8] For Securinega suffruticosa, microshoot cultures have been successfully established in liquid culture systems, such as shake flasks and bubble column bioreactors, to produce therapeutically relevant indolizidine alkaloids like securinine and allosecurinine.[9]
Q4: What analytical methods are suitable for the quantification of this compound and related alkaloids?
A4: Gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a common and effective method for the quantification of alkaloids.[10] These methods often require a derivatization step to make the alkaloids more volatile for GC analysis.[10] High-performance liquid chromatography (HPLC) is another powerful technique that can be used for the analysis of these compounds.
Troubleshooting Guides
Problem 1: Low Yield of Target Alkaloid During Extraction
| Possible Cause | Suggested Solution |
| Poor Quality Plant Material | Source certified plant material with known geographical origin and harvest time. Perform a small-scale pilot extraction to qualify new batches of raw material. |
| Inefficient Extraction Method | For thermolabile compounds, consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and minimize thermal degradation.[2] Optimize solvent polarity, temperature, and extraction time for your specific target alkaloid. |
| Degradation of Alkaloid | Prolonged heating during methods like Soxhlet extraction can degrade sensitive alkaloids.[2] Minimize exposure to high temperatures and light. Consider performing extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Solvent Removal | Ensure complete removal of the extraction solvent before proceeding to purification, as residual solvent can interfere with subsequent steps. Use rotary evaporation followed by high-vacuum drying. |
Problem 2: Impure Product After Purification
| Possible Cause | Suggested Solution |
| Co-extraction of Interfering Compounds | Incorporate a defatting step with a non-polar solvent (e.g., hexane) prior to the main alkaloid extraction to remove lipids and other non-polar impurities. |
| Ineffective Chromatographic Separation | Optimize the stationary and mobile phases for your column chromatography. Consider using different chromatographic techniques such as preparative HPLC for higher purity. |
| Alkaloid Instability | Some alkaloids may be unstable under certain pH conditions. Ensure that the pH of your solutions is maintained in a range where your target alkaloid is stable. |
Problem 3: Difficulty in Scaling Up In Vitro Cultures
| Possible Cause | Suggested Solution |
| Suboptimal Growth Medium | Systematically optimize the concentrations of plant growth regulators (auxins and cytokinins), carbon source, and nutrient formulations. For S. suffruticosa, a Murashige and Skoog (MS) based medium has been used successfully.[9] |
| Poor Aeration and Agitation in Bioreactor | Ensure adequate but not excessive aeration and agitation in the bioreactor to prevent cell damage while providing sufficient oxygen. A bubble column bioreactor has been used for S. suffruticosa microshoots.[9] |
| Contamination | Maintain strict aseptic techniques throughout the entire process. Regularly monitor cultures for any signs of microbial contamination. |
| Low Alkaloid Productivity | Investigate the effect of precursor feeding (e.g., lysine for indolizidine alkaloids) and elicitors to stimulate secondary metabolite production.[9] |
Quantitative Data
Table 1: Production of Securinine and Allosecurinine in Securinega suffruticosa Microshoot Cultures in Shake Flasks [9]
| Culture Condition | Securinine Yield (mg/g DW) | Allosecurinine Yield (mg/g DW) | Securinine Productivity (mg/L) | Allosecurinine Productivity (mg/L) |
| Light | 6.02 | 3.70 | 98.39 | 60.21 |
| Dark | Lower than in light | Lower than in light | Not Reported | Not Reported |
| Coconut Water Supplementation | Not significantly changed | Increased | Not significantly changed | Increased by 44% |
| Lysine Supplementation (1.0 g/L) | 3.25 (in BCB) | 3.41 (in BCB) | 42.64 (per bioreactor) | 44.47 (per bioreactor) |
DW = Dry Weight; BCB = Bubble Column Bioreactor
Experimental Protocols
Protocol 1: General Extraction and Isolation of Alkaloids from Securinega suffruticosa
-
Preparation of Plant Material: Dry the twigs and leaves of Securinega suffruticosa and grind them into a fine powder.
-
Defatting: Macerate the powdered plant material in hexane for 24-48 hours to remove fats and waxes. Filter and discard the hexane extract.
-
Alkaloid Extraction:
-
Air-dry the defatted plant material.
-
Extract the material with methanol or ethanol at room temperature with agitation for 24 hours. Repeat this step 2-3 times.
-
Combine the alcoholic extracts and concentrate under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with dichloromethane to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the liberated alkaloids with dichloromethane or chloroform. Repeat the extraction 3-4 times.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alkaloid mixture.
-
Purify the crude alkaloids using column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol.
-
Protocol 2: In Vitro Culture of Securinega suffruticosa for Alkaloid Production[9]
-
Establishment of Microshoot Cultures:
-
Culture nodal explants of S. suffruticosa on a solid Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 1.0 mg/L benzyladenine, 3.0 mg/L 2-isopentenyladenine, and 0.3 mg/L 1-naphthaleneacetic acid).
-
-
Liquid Culture in Shake Flasks:
-
Transfer established microshoots to liquid MS medium with the same growth regulator composition.
-
Maintain the cultures on a rotary shaker at a constant speed (e.g., 110 rpm) under a 16/8 h light/dark photoperiod at 25 ± 2 °C.
-
-
Bioreactor Culture:
-
Scale up the culture by transferring the microshoots to a bubble column bioreactor containing the optimized liquid medium.
-
Maintain the culture with sterile air bubbling for aeration and agitation.
-
Employ a fed-batch mode, adding fresh medium at specific time intervals (e.g., every 20 days).
-
-
Harvesting and Analysis:
-
Harvest the biomass by filtration at the end of the culture period.
-
Dry the biomass and extract the alkaloids for quantification.
-
Visualizations
Caption: General Workflow for Alkaloid Extraction and Purification.
Caption: Workflow for In Vitro Alkaloid Production.
Caption: Decision Tree for Troubleshooting Low Alkaloid Yield.
References
- 1. Overcoming Obstacles: Challenges in Plant Extract Production and Utilization [greenskybio.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. [PDF] In vitro production of alkaloids: Factors, approaches, challenges and prospects | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of Therapeutically Relevant Indolizidine Alkaloids in Securinega suffruticosa In Vitro Shoots Maintained in Liquid Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
How to prevent precipitation of Methyl chanofruticosinate in bioassays
Welcome to the technical support center for researchers using Methyl chanofruticosinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent precipitation and ensure the success of your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is an indole alkaloid.[1][2] Like many indole alkaloids, it is a hydrophobic molecule, which can lead to low solubility in aqueous bioassay buffers.[3][4] Precipitation can cause inaccurate results by reducing the effective concentration of the compound in your assay and may also have cytotoxic effects.[3][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in bioassays.[3][5] It is crucial to use high-quality, anhydrous DMSO to avoid compound instability.[6]
Q3: What is the maximum final concentration of DMSO that is safe for most cell-based assays?
The final concentration of DMSO in your cell culture medium should generally not exceed 1%, as higher concentrations can be toxic to cells.[3][7] However, the optimal concentration can be cell-line dependent, so it is best to determine the tolerance of your specific cells with a DMSO control.
Q4: Can I use other solvents besides DMSO?
While DMSO is the most common choice, other organic solvents like ethanol can be used. However, their compatibility with your specific assay and cell type must be validated. Some compounds may also be dissolved in warm serum or with the aid of sonication, but these methods should be used with caution as they can affect compound stability and activity.[4]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues and provides step-by-step solutions to prevent the precipitation of this compound during your experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer
Possible Causes:
-
Rapid Change in Solvent Polarity: A large and rapid shift from a nonpolar solvent like DMSO to a polar aqueous buffer can cause the compound to crash out of solution.[7]
-
High Compound Concentration: The concentration of this compound in the final assay medium may exceed its solubility limit.
-
Low Quality or "Wet" DMSO: Water in your DMSO stock can reduce its ability to solubilize hydrophobic compounds.[6]
Solutions:
-
Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution. It is preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with components in the media that may help keep it in solution.[3]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to find the highest concentration of this compound that remains soluble in your specific bioassay medium.[7]
-
Use High-Quality DMSO: Use anhydrous, research-grade DMSO and store it properly to prevent water absorption.
Issue 2: Precipitate Forms Over Time During Incubation
Possible Causes:
-
Temperature-Dependent Solubility: The solubility of the compound may decrease at the incubation temperature.[7]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[8]
-
pH Shift: Changes in the pH of the medium due to cell metabolism can affect compound solubility.[7]
-
Compound Instability: The compound may be degrading over the course of the experiment.
Solutions:
-
Pre-warm the Medium: Before adding the compound, ensure your assay medium is pre-warmed to the incubation temperature (e.g., 37°C).[7]
-
Test in Simpler Buffers: To determine if media components are the issue, test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS).[7]
-
Use a Buffered Medium: Employ a medium containing a buffer like HEPES to maintain a stable pH.[7]
-
Assess Compound Stability: Evaluate the stability of this compound at the experimental temperature and time course.
Data Presentation: Solvent and Additive Compatibility
The following table summarizes common solvents and additives and their general compatibility in bioassays.
| Solvent/Additive | Recommended Starting Concentration | Maximum Tolerated Concentration (General) | Notes |
| DMSO | < 0.5% (v/v) | < 1% (v/v) | Can be cytotoxic at higher concentrations.[3] |
| Ethanol | < 0.5% (v/v) | < 1% (v/v) | Can affect enzyme activity and cell viability. |
| Pluronic F-68 | 0.01 - 0.1% (w/v) | Varies | A non-ionic surfactant that can improve solubility. |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Varies | Can bind to and solubilize hydrophobic compounds. |
| β-Cyclodextrin | Varies | Varies | Can encapsulate hydrophobic compounds to increase solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Storing compounds at lower concentrations (2-5 mM) has been reported to reduce precipitation.[3]
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary, but monitor for any signs of compound degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Bioassays
This protocol describes the preparation of working solutions while maintaining a constant final DMSO concentration.
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate stock solutions by serially diluting the high-concentration DMSO stock with 100% DMSO.
-
Addition to Assay Plate: Add the appropriate volume of cell culture medium to the wells of your assay plate.
-
Final Dilution: Add a small, consistent volume (e.g., 1-2 µL) of each DMSO intermediate stock to the corresponding wells of the assay plate containing the medium. This will result in the desired final concentrations of this compound with a constant final DMSO concentration.[7]
-
Mixing: Mix the contents of the wells gently but thoroughly.
-
Controls: Include a "vehicle control" containing only the final concentration of DMSO without the test compound.
Mandatory Visualization
Below is a troubleshooting workflow to guide you in diagnosing and resolving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
Technical Support Center: Method Refinement for Consistent Results in Methyl Chanofruticosinate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Methyl chanofruticosinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is a type of indole alkaloid predominantly isolated from plants of the genus Kopsia.[1][2][3][4] While extensive research on this specific compound is ongoing, related alkaloids from the same family have demonstrated cytotoxic potential against various cancer cell lines.[2] Therefore, it is often investigated for its potential as an anti-cancer agent.
Q2: What are the initial steps for preparing this compound for in vitro experiments?
Proper handling and preparation of this compound are crucial for reproducible results.
-
Solubility Testing: Due to the lipophilic nature of many indole alkaloids, it is essential to first determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice. Ensure the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen solvent. Store this stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure thorough mixing to achieve a homogenous solution.
Q3: Which cell lines are recommended for studying the cytotoxic effects of this compound?
The choice of cell line will depend on the specific research question. Based on studies of similar indole alkaloids, a panel of cancer cell lines is often used to assess the spectrum of activity.[2] It is advisable to include both a sensitive and a resistant cell line if known, as well as a non-cancerous cell line to evaluate selective cytotoxicity.
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting, especially of the compound or cells. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure a homogenous cell suspension before seeding. |
| "Edge effect" in 96-well plates where outer wells evaporate more quickly. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of bacterial or fungal contamination. Practice good aseptic technique. | |
| Low signal or absorbance readings | Insufficient cell number seeded. | Optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment. |
| The compound may have precipitated out of solution at higher concentrations. | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. | |
| High background in "no cell" control wells | Contamination of the assay reagents or media. | Use fresh, sterile reagents and media. Filter-sterilize if necessary. |
| Phenol red in the culture medium can interfere with some absorbance-based assays. | Use phenol red-free medium for the duration of the assay if interference is suspected. |
Difficulty in Interpreting Western Blot Results for Signaling Pathway Analysis
| Problem | Potential Cause | Recommended Solution |
| No or weak protein bands | Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. |
| Inefficient protein transfer from the gel to the membrane. | Optimize transfer conditions (time, voltage). Check the integrity of the transfer buffer. | |
| Primary antibody concentration is too low. | Titrate the primary antibody to determine the optimal concentration. | |
| High background or non-specific bands | Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or increase the number of washing steps. |
| Blocking of the membrane was insufficient. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). | |
| The cell lysate is degraded. | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. | |
| Inconsistent loading control (e.g., β-actin, GAPDH) levels | Unequal protein loading. | Re-run the gel with accurately quantified protein samples. |
| The expression of the loading control protein may be affected by the treatment. | Validate that the chosen loading control is not altered by this compound treatment in your specific cell line. If it is, select an alternative loading control. |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data Summary (Hypothetical)
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 25.6 ± 3.1 |
| HeLa | Cervical Cancer | 18.9 ± 2.2 |
| HCT116 | Colon Carcinoma | 22.4 ± 2.5 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxic effects of this compound.
Caption: A plausible signaling pathway for this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Securinega Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega, Flueggea, and Margaritaria genera, have garnered significant attention for their diverse and potent biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Securinega alkaloids, focusing on their cytotoxic, neuroprotective, and antimicrobial properties. The information is supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways.
Core Structure and Key Alkaloids
The foundational structure of Securinega alkaloids features a tetracyclic core with a butenolide moiety (ring D) and an azabicyclo[3.2.1]octane system (rings B and C).[1][2] Securinine is the most abundant and extensively studied member of this family.[1][2] Variations in the stereochemistry and substitutions on this core structure, as well as the formation of oligomers (dimers, trimers), lead to a wide array of derivatives with distinct biological profiles.[1][3]
Comparative Biological Activities
The biological effects of Securinega alkaloids are intricately linked to their structural features. This section compares the cytotoxic, neuroprotective, and antimicrobial activities of representative alkaloids, with quantitative data summarized in the tables below.
Cytotoxic Activity
Securinega alkaloids have demonstrated significant potential as anticancer agents.[1][3] Their cytotoxic effects are largely attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][5][6]
Key Structure-Activity Relationship Insights for Cytotoxicity:
-
Stereochemistry: The stereochemistry at positions 7 and 9 of the tetracyclic core is crucial for cytotoxic activity. For instance, virosecurinine and viroallosecurinine, which are stereoisomers of securinine and allosecurinine, exhibit potent cytotoxicity.[7] A strained ring system incorporating an α,β- and a γ,δ-unsaturated lactone is a key structural requirement for significant cytotoxicity.[7]
-
Substitutions: Modifications at the C12, C14, and C15 positions of the securinine scaffold have been shown to enhance antitumor activity.[8] For example, securingine F, a C4-oxygenated derivative, shows notable cytotoxic activity against several human cancer cell lines.
-
Oligomerization: Dimeric and other oligomeric Securinega alkaloids, such as flueggine B, have been identified as potent anticancer compounds.[3]
Table 1: Cytotoxicity of Securinega Alkaloids (IC50 values)
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Securinine | HeLa (Cervical Cancer) | 32.3 | [4] |
| Securingine F | A549 (Lung Cancer) | 1.5 | [9] |
| Securingine F | SK-OV-3 (Ovarian Cancer) | 3.2 | [9] |
| Securingine F | SK-MEL-2 (Melanoma) | 6.8 | [9] |
| Securingine F | HCT15 (Colon Cancer) | 4.1 | [9] |
Neuroprotective Activity
Several Securinega alkaloids and their derivatives have shown promise in the context of neurodegenerative diseases.[10][11] Their mechanisms of action often involve antioxidant effects, inhibition of acetylcholinesterase (AChE), and modulation of inflammatory responses in glial cells.[6]
Key Structure-Activity Relationship Insights for Neuroprotection:
-
GABA Receptor Antagonism: Securinine is a known antagonist of the GABA-A receptor, which contributes to its stimulant effects on the central nervous system.[12]
-
Antioxidant and Anti-inflammatory Properties: Derivatives such as allomargaritarine have demonstrated significant antioxidant and mitoprotective effects in cellular models of neurodegeneration.[10][11] Securinine itself has been shown to suppress amyloid-β-induced glial inflammatory responses.[6]
-
Neuritogenic Effects: Some dimeric securinine-type alkaloids, such as flueggeacosine B, have been found to promote neuronal differentiation.
Table 2: Neuroprotective and Related Activities of Securinega Alkaloids
| Alkaloid/Derivative | Activity | Model System | EC50/IC50 (µM) | Reference |
| Securingine D | NO Production Inhibition | LPS-stimulated BV-2 microglia | 12.6 | [9] |
| Securidasine A | NO Production Inhibition | LPS-stimulated BV-2 microglia | 12.1 | [9] |
| Virosecurinine | NO Production Inhibition | LPS-stimulated BV-2 microglia | 1.1 | [9] |
| Norsecurinine | NO Production Inhibition | LPS-stimulated BV-2 microglia | 7.7 | [9] |
| Securingine G | NGF Production | C6 glioma cells | 172.6 ± 1.2% of control | [9] |
Antimicrobial Activity
Extracts and isolated compounds from plants containing Securinega alkaloids have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[13][14]
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
The specific structural features responsible for the antimicrobial activity of individual alkaloids are less well-defined compared to their cytotoxic and neuroprotective effects. However, the presence of these alkaloids in plant extracts is correlated with antimicrobial efficacy.
Table 3: Antimicrobial Activity of Securinega Alkaloids and Plant Extracts (MIC values)
| Alkaloid/Extract | Microorganism | MIC (mg/mL) | Reference |
| Securinega virosa crystalline compound | Enterococcus faecalis | 1.5 - 25 | [15] |
| Securinega virosa crystalline compound | Salmonella typhii | 50 | [15] |
| Securinega virosa ethanol extract fraction | Various bacteria | 3.13 - 25 | [15] |
| Securinega virosa crude methanol extract | Methicillin-resistant Staphylococcus aureus | 25 | [13] |
| Securinega virosa aqueous fraction | Methicillin-resistant Staphylococcus aureus | 50 | [13] |
| Securinega virosa chloroform fraction | Methicillin-resistant Staphylococcus aureus | 50 | [13] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Securinega alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
1. Agar Well/Disk Diffusion Method:
This method is used for preliminary screening of antimicrobial activity.
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Compound Application: A sterile paper disc impregnated with the test compound or a solution of the compound is placed on the agar surface. Alternatively, a well can be made in the agar and filled with the test solution.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc/well where microbial growth is inhibited).
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the Securinega alkaloid in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under suitable conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Securinega alkaloids exert their biological effects by modulating various cellular signaling pathways. Their anticancer activity, in particular, has been linked to the induction of apoptosis through pathways involving PI3K/AKT/mTOR and MAPK.[8]
Caption: PI3K/AKT/mTOR pathway inhibition by Securinega alkaloids.
Caption: MAPK pathway activation by Securinega alkaloids.
Conclusion
The Securinega alkaloids represent a promising class of natural products with a wide range of therapeutic applications. Their biological activities are highly dependent on their specific chemical structures. Understanding the structure-activity relationships is crucial for the rational design and development of novel, more potent, and selective therapeutic agents based on the Securinega alkaloid scaffold. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Securinine - LKT Labs [lktlabs.com]
- 7. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivities and mechanism of action of securinega alkaloids derivatives reported prior to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of the Securinine-Analogues: Identification of Allomargaritarine as a Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Neuroprotective Effects of the Securinine-Analogs: Identification of A" by Margarita E. Neganova, Sergey G. Klochkov et al. [scholarsmine.mst.edu]
- 12. selleckchem.com [selleckchem.com]
- 13. ijpras.com [ijpras.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Study of the Antioxidant and Antimicrobial Activities of Compounds Isolated from Solvent Extracts of the Roots of Securinega virosa [scirp.org]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
A Comparative Analysis of the Biological Activity of Synthetic versus Natural Methyl Chanofruticosinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chanofruticosinate, a complex indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This naturally occurring compound, primarily isolated from plants of the genus Kopsia, belongs to a class of molecules known for their diverse pharmacological activities.[1][2] Concurrently, advances in synthetic organic chemistry have enabled the laboratory synthesis of this compound and its analogs, opening avenues for structural modification and further biological evaluation.
This guide provides a comprehensive comparison of the reported biological activities of natural and synthetic this compound, drawing upon available experimental data. While direct comparative studies are currently unavailable in the scientific literature, this document aims to synthesize the existing findings to offer a clear overview for researchers in drug discovery and development. The primary biological activities explored include cytotoxicity and vasorelaxant effects, with a discussion on other potential therapeutic areas.
Cytotoxicity
The cytotoxic potential of natural this compound derivatives against various cancer cell lines has been a primary focus of investigation. Notably, a study on the aerial parts of Kopsia lancibracteolata led to the isolation of a new this compound type alkaloid, N(4)-oxide prunifoline D. This compound exhibited significant cytotoxic activity against a panel of five human tumor cell lines.[3]
Another study focusing on the aerial parts of Kopsia arborea identified two new monoterpenoid indole alkaloids, kopsiarborines A and B, which demonstrated significant cytotoxic effects against six human lung cancer cell lines.
Table 1: Cytotoxicity of Natural this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| N(4)-oxide prunifoline D | BGC-823 | Human Gastric Carcinoma | 7.8 | [3] |
| HepG2 | Human Liver Carcinoma | 8.9 | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | 7.2 | [3] | |
| SGC-7901 | Human Gastric Adenocarcinoma | 8.1 | [3] | |
| SK-MEL-2 | Human Skin Melanoma | 8.5 | [3] | |
| Kopsiarborine A | A549, ATCC, H446, H460, H292, 95-D | Human Lung Cancer | < 20 | [4] |
| Kopsiarborine B | A549, ATCC, H446, H460, H292, 95-D | Human Lung Cancer | < 20 | [4] |
Currently, there is no publicly available data on the cytotoxic activity of synthetically produced this compound.
Vasorelaxant Activity
The total synthesis of (+)-methyl N-decarbomethoxychanofruticosinate has been successfully achieved. Preliminary pharmacological evaluation of this synthetic compound revealed that it possesses relaxation activity against phenylephrine-induced contractions in rat aortas. However, quantitative data, such as EC50 values, have not been reported in the available literature.
A comprehensive review of the Kopsia genus indicates that its constituent alkaloids, including chanofruticosinates, have been investigated for cardiovascular and vasorelaxant activities.[1][2] Despite this, specific quantitative data on the vasorelaxant effects of naturally occurring this compound are not yet available in published studies, precluding a direct quantitative comparison with its synthetic counterpart.
Other Potential Biological Activities
The diverse chemical structures of alkaloids from the Kopsia genus suggest a broad range of potential biological activities. Reviews of the genus highlight that its constituents have been explored for anti-inflammatory and antimicrobial properties.[1][2] For instance, an ethanolic leaf extract of Kopsia fruticosa demonstrated significant in vitro anti-inflammatory activity, even outperforming the standard drug Diclofenac sodium in some assays.[5] However, specific studies detailing the anti-inflammatory or antimicrobial efficacy of isolated natural or synthetic this compound are limited.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of natural this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Culture: Human cancer cell lines (e.g., BGC-823, HepG2, MCF-7, SGC-7901, SK-MEL-2, and various lung cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., N(4)-oxide prunifoline D) and incubated for a specified period (e.g., 48 hours).
-
Following incubation, the MTT reagent is added to each well and incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Vasorelaxant Activity Assay (Aortic Ring Assay)
The vasorelaxant effect of synthetic (+)-methyl N-decarbomethoxychanofruticosinate was evaluated on isolated rat aortic rings.
-
Tissue Preparation: Thoracic aortas are excised from rats and cut into rings. The endothelial layer may be intact or removed depending on the experimental design.
-
Assay Procedure:
-
Aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
-
Data Analysis: The relaxation response is measured as a percentage of the pre-contraction induced by phenylephrine.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway in Vasorelaxation
Caption: Postulated mechanism of vasorelaxant action of synthetic this compound.
Conclusion and Future Directions
The available evidence indicates that natural this compound derivatives possess significant cytotoxic activity against a range of human cancer cell lines. In parallel, a synthetic analog has demonstrated vasorelaxant properties. A direct comparison of the biological potency of natural versus synthetic this compound is hampered by the lack of studies employing both forms of the compound.
Future research should prioritize conducting parallel in vitro and in vivo studies on both natural and synthetically derived this compound to definitively compare their biological activities. Key areas for investigation include:
-
Quantitative analysis of the vasorelaxant, anti-inflammatory, and antimicrobial effects of both natural and synthetic forms to establish comparative efficacy.
-
Elucidation of the mechanisms of action , including the specific signaling pathways involved in their cytotoxic and vasorelaxant effects.
-
Structure-activity relationship (SAR) studies of synthetic analogs to optimize potency and selectivity for desired therapeutic targets.
Such studies will be invaluable for advancing the development of this compound-based compounds as potential therapeutic agents.
References
- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl-Containing Compounds on Normal and Cancer Cell Lines
This guide offers an objective comparison of the performance of several methyl-containing compounds against various cancer cell lines, with available data on their effects on normal cells. The information is intended for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the cytotoxic, apoptotic, and cell cycle effects of different methyl-containing compounds on a range of cancer and normal cell lines as reported in the cited literature.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Methyl sartortuoate | LoVo (colon) | 48 | - | - | [1] |
| Methyl sartortuoate | RKO (colon) | 51 | - | - | [1] |
| Halogenated benzofuran derivative (Compound 8) | HepG2 (liver) | <10 | HUVEC | >1000 | [2] |
| Halogenated benzofuran derivative (Compound 8) | A549 (lung) | <10 | HUVEC | >1000 | [2] |
| Halogenated benzofuran derivative (Compound 7) | A549 (lung) | <10 | HUVEC | >1000 | [2] |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (breast) | 0.81 µg/mL | - | - | [3] |
| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (breast) | 1.82 µg/mL | - | - | [3] |
| β-nitrostyrene derivative (CYT-Rx20) | ZR75-1 (breast) | 1.12 µg/mL | - | - | [3] |
| Mesoionic compound (MIH 2.4Bl) | MCF-7 (breast) | Selective | HMEC (mammary epithelial) | Less Sensitive | [4] |
| Aerothionin | Pheochromocytoma cells | Significant at 25 µM | Endothelial cells | Comparable at higher concentrations | [5] |
| Homoaerothionin | Pheochromocytoma cells | Significant at 25 µM | Endothelial cells | Comparable at higher concentrations | [5] |
| Methyl Jasmonate | Leukemia cells | Active | Nontransformed lymphocytes, normal keratinocytes | Unaffected | [6] |
Table 2: Apoptosis Induction
| Compound/Treatment | Cancer Cell Line(s) | Key Observations | Reference |
| Methyl-Donors | MCF7 (breast), H1650 (lung) | Upregulation of pro-apoptotic Bak and Bax; downregulation of anti-apoptotic Mcl-1 and Bcl-2.[7][8] | [7][8] |
| Methyl sartortuoate | LoVo, RKO (colon) | Activation of caspase-8, -9, and -3; upregulation of p53 and Bax; inactivation of Bcl-2.[1] | [1] |
| Halogenated benzofuran derivatives | HepG2 (liver), A549 (lung) | Exhibited pro-apoptotic properties.[2] | [2] |
| 5-aza-2'-deoxycytidine | SW1116, HT29 (colorectal) | 3.80 and 3.12-fold increase in apoptosis, respectively; activation of caspase-3.[9] | [9] |
| Phytochemical Super-Cocktail | MCF7 (breast) | Significant increase in apoptosis at 24h.[10] | [10] |
| Doramectin | Mz-ChA-1 (cholangiocarcinoma) | Induced apoptosis via ROS-triggered mitochondrial pathway; increased BAX/BCL-2 ratio; activation of caspase 3/7.[11] | [11] |
| Methyl Jasmonate | Dalton's Lymphoma | Declined Bcl-2, increased p53 and BAX levels.[12] | [12] |
Table 3: Cell Cycle Arrest
| Compound | Cancer Cell Line(s) | Phase of Arrest | Key Observations | Reference |
| Methyl sartortuoate | LoVo (colon) | G2/M | Dose and time-dependent increase in G2/M population.[1] | [1] |
| Halogenated benzofuran derivative (Compound 7) | HepG2 (liver) | G2/M | ~8-fold increase in G2/M phase population.[2] | [2] |
| Halogenated benzofuran derivative (Compound 8) | A549 (lung) | G2/M | ~10 to 13-fold increase in G2/M phase population.[2] | [2] |
| 5-aza-2'-deoxycytidine | Colorectal cancer cells | G2 | Increased proportion of cells in the G2 phase.[9] | [9] |
| β-nitrostyrene derivative (CYT-Rx20) | Breast cancer cells | G2/M | Arrested cancer cells at the G2/M phase.[3] | [3] |
| Mesoionic compound (MIH 2.4Bl) | MCF-7 (breast) | G2/M | Increased G2/M subpopulation to 34.2% from 0.1% in control.[4] | [4] |
| Doramectin | Mz-ChA-1 (cholangiocarcinoma) | G1 | Arrest in G1 phase with increased p21 and decreased cyclin E1/CDK2.[11] | [11] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both adherent and floating cells are collected.
-
Washing: Cells are washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Washing: The fixed cells are washed with PBS.
-
Staining: Cells are resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: The cells are incubated in the dark for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Mandatory Visualization
Signaling Pathway Diagram
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and is a target of many anti-cancer compounds.[13][14][15] Methyl-donors, for instance, have been shown to potentially downregulate the Akt and MAPK/ERK pathways.[7][8]
Caption: PI3K/Akt/mTOR signaling pathway and a point of intervention.
Experimental Workflow Diagram
The following diagram outlines a general workflow for screening the anti-cancer effects of a novel compound.
Caption: General workflow for in vitro anti-cancer drug screening.
References
- 1. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity vs. Normal Cell Toxicity: Therapeutic Potential of the Bromotyrosines Aerothionin and Homoaerothionin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA methyltransferase induces G2 cell cycle arrest and apoptosis in human colorectal cancer cells via inhibition of JAK2/STAT3/STAT5 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tumor Decelerating and Chemo-Potentiating Action of Methyl Jasmonate on a T Cell Lymphoma In Vivo: Role of Altered Regulation of Metabolism, Cell Survival, Drug Resistance, and Intratumoral Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Modes of Action: Methyl Chanofruticosinate and Other Prominent Anticancer Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of Methyl chanofruticosinate, a member of the growing class of Kopsia alkaloids, with other well-established anticancer alkaloids: Vincristine, Paclitaxel, and Camptothecin. This objective analysis is supported by available experimental data to aid in the evaluation of jeho potential as a novel therapeutic agent.
Overview of Anticancer Alkaloids
Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been a cornerstone of cancer chemotherapy. Their complex structures often translate into specific interactions with cellular targets, leading to the inhibition of cancer cell growth and proliferation. This guide focuses on comparing the mechanistic details of this compound and its congeners with those of clinically significant alkaloids.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound analogues and the other compared alkaloids across various cancer cell lines.
| Alkaloid/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| N(4)-oxide prunifoline D (this compound type) | BGC-823 (Gastric) | 8.9 | [1] |
| HepG2 (Liver) | 7.2 | [1] | |
| MCF-7 (Breast) | 8.1 | [1] | |
| SGC-7901 (Gastric) | 7.8 | [1] | |
| SK-MEL-2 (Melanoma) | 8.5 | [1] | |
| Valparicine (Kopsia alkaloid) | KB (Oral) | 13.0 | [2] |
| Jurkat (T-cell leukemia) | 0.91 | [2] | |
| Vincristine | A549 (Lung) | 0.02 | |
| HeLa (Cervical) | 0.004 | ||
| MCF-7 (Breast) | 0.001 | ||
| Paclitaxel | A549 (Lung) | 0.003 | |
| HeLa (Cervical) | 0.005 | ||
| MCF-7 (Breast) | 0.002 | ||
| Camptothecin | A549 (Lung) | 0.015 | |
| HeLa (Cervical) | 0.02 | ||
| MCF-7 (Breast) | 0.004 |
Note: Data for Vincristine, Paclitaxel, and Camptothecin are representative values from various sources and can vary based on experimental conditions.
Mechanism of Action: A Detailed Comparison
The anticancer activity of these alkaloids stems from their ability to interfere with critical cellular processes. While the precise molecular targets of this compound are still under investigation, the mechanisms of Vincristine, Paclitaxel, and Camptothecin are well-documented.
This compound and other Kopsia Alkaloids
Alkaloids isolated from the Kopsia genus, including chanofruticosinate derivatives, have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][3] The primary mode of action is believed to be the induction of apoptosis, a form of programmed cell death. While the specific signaling pathways triggered by this compound have yet to be fully elucidated, the activity of related compounds suggests an intrinsic apoptotic pathway may be involved.
Vincristine and Paclitaxel: Microtubule Disruptors
Vincristine and Paclitaxel, despite both targeting microtubules, have opposing effects on microtubule dynamics.
-
Vincristine , a vinca alkaloid, inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule assembly leads to the formation of dysfunctional mitotic spindles, causing the cell to arrest in the M phase of the cell cycle and subsequently undergo apoptosis.
-
Paclitaxel , a taxane, stabilizes microtubules by preventing their depolymerization. This leads to the formation of abnormal, non-functional microtubule bundles, which also disrupts mitotic spindle formation, triggers a sustained mitotic block, and ultimately induces apoptosis.
Camptothecin: Topoisomerase I Inhibitor
Camptothecin and its derivatives are potent inhibitors of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. These breaks, when they collide with the replication fork, are converted into lethal double-strand breaks, inducing cell cycle arrest, primarily in the S and G2/M phases, and triggering apoptosis.
Impact on Cell Cycle and Apoptosis
| Alkaloid | Effect on Cell Cycle | Key Apoptotic Events |
| This compound (inferred) | Likely induces cell cycle arrest (phase to be determined) | Induction of apoptosis (pathway to be elucidated) |
| Vincristine | M phase arrest | Activation of caspase cascade, mitochondrial dysfunction |
| Paclitaxel | M phase arrest | Phosphorylation of Bcl-2, activation of caspases |
| Camptothecin | S and G2/M phase arrest | DNA fragmentation, activation of caspases |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Comparative signaling pathways of anticancer alkaloids.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: General workflow for assessing alkaloid bioactivity.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkaloid on cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the alkaloid and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve fitting software.
Western Blot for Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins.
Methodology:
-
Treat cancer cells with the alkaloid at its IC50 concentration for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Treat cancer cells with the alkaloid at its IC50 concentration for various time points.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
While Vincristine, Paclitaxel, and Camptothecin exert their anticancer effects through well-defined mechanisms involving microtubule disruption and topoisomerase I inhibition, the precise mode of action of this compound remains an active area of research. The available data on related Kopsia alkaloids strongly suggest a mechanism involving the induction of apoptosis. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential. This guide provides a framework for such comparative studies and highlights the importance of continued exploration of novel natural products in the development of next-generation cancer therapies.
References
- 1. This compound type alkaloids from the aerial parts of Kopsia lancibracteolata Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active indole alkaloids from Kopsia arborea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyl Chanofruticosinate: A Comparative Analysis Against Established Chemotherapeutic Agents
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the potential anti-cancer agent, Methyl chanofruticosinate, against established chemotherapeutic drugs. While direct experimental data on this compound is limited, this analysis draws upon the significant body of research on closely related alkaloids isolated from the same plant source, Securinega suffruticosa, primarily focusing on the well-studied compound, securinine.
Introduction to this compound
This compound (CAS 14050-92-1; Molecular Formula: C23H26N2O5) is an alkaloid identified in plants of the Securinega genus. Research into alkaloids from Securinega suffruticosa has revealed potent anti-cancer properties, suggesting that this compound may hold similar therapeutic potential.
Comparative Efficacy and Mechanism of Action
To provide a comprehensive benchmark, the known activities of Securinega alkaloids, represented by securinine, are compared with established chemotherapeutic agents across different classes.
Table 1: Comparative Cytotoxicity of Securinega Alkaloids and Standard Chemotherapeutic Agents
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Mechanism of Action Class |
| Securingine D | A549 (Lung) | 6.8[1] | Microtubule Inhibitor (inferred) |
| SK-OV-3 (Ovarian) | 3.4[1] | ||
| SK-MEL-2 (Melanoma) | 1.9[1] | ||
| HCT15 (Colon) | 1.5[1] | ||
| Securinine | HeLa (Cervical) | 6[2] | Microtubule Inhibitor |
| MCF-7 (Breast) | 10[2] | ||
| A549 (Lung) | 11[2] | ||
| Paclitaxel | A549 (Lung) | 0.01 - 0.1 | Microtubule Stabilizer |
| HeLa (Cervical) | 0.005 - 0.05 | ||
| MCF-7 (Breast) | 0.001 - 0.01 | ||
| Doxorubicin | A549 (Lung) | 0.1 - 1 | Topoisomerase II Inhibitor |
| HeLa (Cervical) | 0.05 - 0.5 | ||
| MCF-7 (Breast) | 0.01 - 0.2 | ||
| Cisplatin | A549 (Lung) | 1 - 10 | DNA Alkylating Agent |
| HeLa (Cervical) | 0.5 - 5 | ||
| MCF-7 (Breast) | 1 - 20 |
Note: Data for Securingine D, an alkaloid from Securinega suffruticosa, is included to provide additional context on the potential cytotoxicity of related compounds. IC50 values for established agents are approximate ranges from various literature sources.
Signaling Pathways and Molecular Mechanisms
Securinega alkaloids, particularly securinine, have been shown to exert their anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Securinine has been demonstrated to induce programmed cell death in cancer cells.[3] This is a hallmark of many effective cancer therapies. The proposed mechanism involves the activation of the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspases.[3]
-
Cell Cycle Arrest: Studies have shown that securinine can cause cell cycle arrest, particularly in the G2/M phase.[4] This prevents cancer cells from progressing through mitosis and proliferating.
-
Microtubule Disruption: A key mechanism of action for securinine is its ability to bind to tubulin and inhibit microtubule assembly.[2] This disruption of the cellular cytoskeleton is a validated target for a class of chemotherapeutic agents known as microtubule-targeting agents.
-
Modulation of Key Signaling Pathways: Securinine has been found to modulate several critical signaling pathways involved in cancer cell survival and proliferation, including the PI3K/AKT/mTOR and MAPK pathways.[4] It has also been shown to affect the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[4]
Below is a diagram illustrating the proposed signaling pathway for securinine, which may be relevant for this compound.
Caption: Proposed signaling pathway of Securinine.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e-g-, DMSO).
-
Incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: General experimental workflow.
Logical Comparison of Mechanisms
The potential mechanism of this compound, inferred from securinine, places it in the class of microtubule-targeting agents. This provides a clear basis for comparison with other drugs in this class and those with different mechanisms.
Caption: Comparison of molecular targets.
Conclusion
While further direct investigation of this compound is required, the existing data on related Securinega alkaloids, particularly securinine, suggest it is a promising candidate for development as a chemotherapeutic agent. Its potential to induce apoptosis and cell cycle arrest through microtubule disruption and modulation of key cancer-related signaling pathways warrants comprehensive preclinical evaluation. The experimental protocols provided herein offer a standardized framework for such investigations, enabling robust comparison with established anti-cancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Securinine induces mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly: A possible mechanistic basis for its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Securinine Nitrate? [synapse.patsnap.com]
- 4. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Methyl Chanofruticosinate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat methyl chanofruticosinate as a potentially hazardous chemical. All disposal procedures should be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a naturally occurring alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
In case of a spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to absorb flammable solvents used to dissolve the compound.
-
Collection: Carefully sweep or scoop up the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid or in solution) and the quantity to be discarded.
Disposal of Solid this compound
Small quantities of solid this compound should be disposed of as hazardous chemical waste.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number (if available)
-
Approximate quantity
-
Date of accumulation
-
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Disposal of this compound in Solution
Disposal of solutions containing this compound depends on the solvent and concentration.
Aqueous Solutions (Low Concentration):
For very dilute, non-hazardous aqueous solutions, check with your local wastewater treatment authority for the possibility of drain disposal. However, as a precaution, it is generally recommended to treat all solutions of biologically active compounds as chemical waste.
Organic Solvent Solutions:
Solutions of this compound in organic solvents (e.g., Chloroform, Dichloromethane, DMSO) must be treated as hazardous waste.
-
Segregation: Do not mix with other incompatible waste streams. Specifically, halogenated solvents (like chloroform and dichloromethane) should be collected separately from non-halogenated solvents.
-
Containerization: Collect the waste solution in a designated, properly labeled hazardous waste container. The label should include all components of the solution and their approximate percentages.
-
Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
General Chemical Waste Management Principles
Adherence to general laboratory waste management practices is crucial for ensuring a safe and compliant disposal process.
-
Labeling: All waste containers must be clearly and accurately labeled.
-
Segregation: Incompatible waste streams should never be mixed.
-
Storage: Hazardous waste must be stored in a designated, secure area.
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of.
-
Training: Ensure all laboratory personnel are trained on proper waste disposal procedures.
The following diagram outlines the general workflow for laboratory chemical waste.
Caption: General workflow for the management of laboratory chemical waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting the broader ecosystem. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
Personal protective equipment for handling Methyl chanofruticosinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methyl chanofruticosinate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following procedures are based on best practices for handling chemical powders of unknown toxicity and data from structurally similar compounds.
Hazard Assessment & Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile gloves. | Prevents skin contact and potential allergic reactions. |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a chemical fume hood. | Avoids inhalation of the powder. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Don all recommended PPE as detailed in Table 1.
-
Handling:
-
Gently tap the vial to ensure all powder is at the bottom.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
For dissolution, use an appropriate solvent such as Chloroform, Dichloromethane, or DMSO.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces after use.
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection: All waste materials, including unused compounds, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the chemical waste through an approved waste disposal company.[1] Do not dispose of it down the drain or in regular trash.
-
Container Disposal: Empty containers should be handled as hazardous waste and disposed of accordingly.
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
